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  • Product: 2-Cyclobutoxypyridine-3-carbonitrile
  • CAS: 1248100-31-3

Core Science & Biosynthesis

Foundational

Decoding the Mechanism of Action: 2-Cyclobutoxypyridine-3-carbonitrile as a Privileged Scaffold in Kinase Inhibition Assays

Executive Summary In modern drug discovery, specific chemical building blocks serve as the foundational architecture for highly targeted therapeutics. 2-Cyclobutoxypyridine-3-carbonitrile (CAS: 1248100-31-3) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, specific chemical building blocks serve as the foundational architecture for highly targeted therapeutics. 2-Cyclobutoxypyridine-3-carbonitrile (CAS: 1248100-31-3) is a highly specialized research intermediate[1]. While not a deployed drug itself, its core structure—the pyridine-3-carbonitrile moiety—is a "privileged scaffold" extensively utilized in the design of potent kinase inhibitors[2][3]. By functionalizing this core with a 2-cyclobutoxy group, medicinal chemists can precisely tune the steric and electronic properties required to target the ATP-binding pockets of critical oncogenic kinases, including PIM-1, PKCθ, and PI3Kα[2][4][5].

This technical guide dissects the mechanism of action (MoA) of this scaffold, detailing the structural causality behind its target engagement, and provides self-validating biological assay workflows used to quantify its efficacy.

Pharmacophore Rationale: Structural Causality in Target Engagement

The efficacy of 2-Cyclobutoxypyridine-3-carbonitrile derivatives stems from the precise spatial arrangement of its functional groups. In the context of competitive kinase inhibition, the molecule acts as an ATP mimetic[3].

  • The Pyridine-3-carbonitrile Core: The nitrogen atom of the pyridine ring and the adjacent cyano (-CN) group act as dual hydrogen-bond acceptors. These elements are critical for anchoring the molecule to the backbone amides within the highly conserved hinge region of the kinase ATP-binding pocket[4].

  • The 2-Cyclobutoxy Substitution: The choice of a cyclobutoxy group over a linear alkoxy chain is driven by steric causality. Linear chains are highly flexible and metabolically labile. The cyclobutane ring provides rigid steric bulk that perfectly occupies the hydrophobic pocket (Pocket II) adjacent to the gatekeeper residue. This steric exclusion prevents the binding of native ATP and enhances target selectivity[6].

Binding_Interaction cluster_0 Pharmacophore Elements cluster_1 Kinase ATP Pocket Scaffold 2-Cyclobutoxypyridine -3-carbonitrile N_Atom Pyridine Nitrogen Scaffold->N_Atom CN_Group Cyano Group Scaffold->CN_Group CB_Group 2-Cyclobutoxy Scaffold->CB_Group Hinge Hinge Region (Backbone Amides) N_Atom->Hinge H-Bond Acceptor Gatekeeper Gatekeeper Residue CN_Group->Gatekeeper Polar Interaction Hydrophobic Hydrophobic Pocket II CB_Group->Hydrophobic Steric Fit

Logical relationship of the 2-Cyclobutoxypyridine-3-carbonitrile scaffold binding to a kinase.

Biological Assay Workflows: Self-Validating Systems

To empirically prove the MoA of compounds derived from this scaffold, application scientists employ a matrix of orthogonal assays. Every protocol must be self-validating to ensure data integrity.

Cell-Free Target Engagement: The ADP-Glo™ Kinase Assay

To confirm that the synthesized derivatives directly inhibit the target kinase (e.g., PIM-1 or PKCθ), a biochemical assay measuring ATP consumption is required[5][6]. The ADP-Glo assay is selected over radiometric methods because it allows for the use of physiological ATP concentrations, which is critical for accurately calculating the competitive inhibition constant (Ki).

Step-by-Step Methodology:

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of recombinant target kinase (e.g., PIM-1) to a 384-well plate. Add 2.5 µL of the pyridine-3-carbonitrile derivative (serially diluted in DMSO). Causality: Pre-incubation allows the inhibitor to reach binding equilibrium in the hinge region before the substrate is introduced.

  • Reaction Initiation: Add 2.5 µL of an ATP/Substrate mix. Causality: The ATP concentration must be set exactly at its Michaelis constant ( Km​ ) for the specific kinase. This ensures maximum assay sensitivity for competitive ATP-mimetics.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes. Causality: This reagent actively degrades all unreacted ATP. This is a critical self-validating step; it ensures that any subsequent signal is derived exclusively from the ADP produced by the kinase, eliminating false positives.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. Causality: This converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light.

  • Data Validation: Read luminescence. Calculate the Z'-factor using DMSO (vehicle) as the negative control and Staurosporine as the positive control[5]. The assay is only validated if Z' > 0.5.

Assay_Workflow S1 1. Target Engagement Incubate Kinase + Inhibitor + ATP S2 2. ATP Depletion Add ADP-Glo Reagent S1->S2 S3 3. ADP Conversion Add Kinase Detection Reagent S2->S3 S4 4. Signal Generation Luciferase/Luciferin Reaction S3->S4 S5 5. Data Analysis Luminescence Readout & IC50 S4->S5

Step-by-step workflow of the self-validating ADP-Glo Kinase Assay.

Cellular Phenotypic Assays: Multiplexed Apoptosis Evaluation

Biochemical target engagement must translate to a cellular phenotype. Pyridine-3-carbonitrile derivatives targeting PIM-1 or PI3Kα induce cell cycle arrest and apoptosis in cancer cell lines like HepG2 and MCF-7[3][5][7].

Step-by-Step Methodology:

  • Cell Plating: Seed HepG2 cells at 10,000 cells/well in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat cells with the derivative for 24 to 48 hours[7].

  • Viability Readout (Control): Add CellTiter-Fluor™ Reagent and incubate for 30 minutes. Measure fluorescence. Causality: This measures a conserved, constitutively active protease within live cells. It establishes the baseline of living cells, ensuring that subsequent apoptotic signals are normalized against actual cell numbers.

  • Apoptosis Readout: Add Caspase-Glo® 3/7 Reagent directly to the same wells. Incubate for 1 hour and measure luminescence. Causality: The reagent lyses the cells and provides a luminescent substrate specific to Caspase 3/7[3]. Multiplexing this with the viability readout creates a self-validating system that distinguishes true programmed cell death (apoptosis) from non-specific chemical toxicity (necrosis).

Signaling_Pathway Inhibitor Pyridine-3-carbonitrile Derivative PIM1 PIM-1 Kinase Inhibitor->PIM1 Inhibits Activity BAD BAD Protein (Unphosphorylated) PIM1->BAD Prevents Phosphorylation Mito Mitochondrial Membrane Permeabilization BAD->Mito Translocates CytC Cytochrome C Release Mito->CytC Casp9 Caspase 9 Activation CytC->Casp9 Apoptosome Formation Casp3 Caspase 3/7 Cleavage Casp9->Casp3 Cascade Initiation Apoptosis Apoptosis Execution Casp3->Apoptosis Phenotypic Result

Apoptotic signaling pathway triggered by pyridine-3-carbonitrile kinase inhibitors.

Quantitative Data Interpretation

The robustness of the pyridine-3-carbonitrile scaffold is evidenced by the sub-micromolar to nanomolar inhibitory concentrations ( IC50​ ) achieved by its derivatives across various oncogenic targets. The table below synthesizes representative quantitative data demonstrating the scaffold's versatility.

Target KinaseRepresentative Compound Class IC50​ RangePrimary Assay MethodReference
PIM-1 Pyridine-quinoline hybrids8.4 nM - 64.6 nMADP-Glo / Radiometric[3],[5]
PKCθ 5-phenyl-3-pyridinecarbonitriles7.4 nMKinase Profiling Assay[2]
PI3Kα Imidazo[1,2-a]pyridine-3-carbonitriles0.6 nM - 12.0 nMHTRF / ADP-Glo[4]
Cellular (HepG2) Pyrazolyl pyridine conjugates6.53 µM - 59.84 µMMTT / Cytotoxicity[6],[5]

Table 1: Comparative binding affinities and cellular toxicities of pyridine-3-carbonitrile derivatives.

Conclusion

While 2-Cyclobutoxypyridine-3-carbonitrile is cataloged as a research intermediate[1], its structural components represent a masterclass in rational drug design. The dual hydrogen-bonding capacity of the cyano-pyridine core, combined with the steric exclusion properties of the cyclobutoxy group, creates a highly privileged scaffold for ATP-competitive kinase inhibition[4][6]. By employing rigorous, self-validating biochemical and phenotypic assays—such as multiplexed ADP-Glo and Caspase 3/7 workflows—researchers can confidently translate the theoretical binding kinetics of this scaffold into proven, highly potent biological activity[3][5].

References

  • RSC Advances. New pyridine and chromene scaffolds as potent vasorelaxant and anticancer agents. Retrieved from:[Link][7]

  • PubMed (Bioorganic & Medicinal Chemistry Letters). Optimization of 5-phenyl-3-pyridinecarbonitriles as PKCtheta inhibitors. Retrieved from:[Link][2]

  • Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Retrieved from:[Link][3]

  • Molecules (MDPI). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Retrieved from:[Link][6]

  • Journal of Medicinal Chemistry (ACS). Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Retrieved from:[Link][4]

  • RSC Advances. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Retrieved from:[Link][5]

Sources

Exploratory

Structural characterization of 2-Cyclobutoxypyridine-3-carbonitrile

An In-Depth Technical Guide to the Structural Characterization of 2-Cyclobutoxypyridine-3-carbonitrile For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive, multi-t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Characterization of 2-Cyclobutoxypyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, multi-technique framework for the complete structural elucidation of 2-Cyclobutoxypyridine-3-carbonitrile (C₁₀H₁₀N₂O, Mol. Wt.: 174.20 g/mol ), a novel heterocyclic compound. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to explain the causal-driven strategy behind the analytical workflow. By integrating data from Elemental Analysis, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and extensive Nuclear Magnetic Resonance (NMR) Spectroscopy, this guide establishes a self-validating system for unambiguous structure confirmation, crucial for applications in medicinal chemistry and materials science.

The Strategic Approach to Structural Elucidation

The structural characterization of a novel chemical entity is a foundational requirement for any research or development program. The identity, purity, and structure of a molecule like 2-Cyclobutoxypyridine-3-carbonitrile directly influence its chemical reactivity, biological activity, and intellectual property value. A singular analytical technique is insufficient; instead, we employ an orthogonal, multi-technique approach where each method provides a unique and complementary piece of the structural puzzle. This integrated workflow ensures the final structure is not just proposed but rigorously confirmed.

The process begins with confirming the elemental composition and molecular weight, which provides the molecular formula. Spectroscopic techniques are then used to identify functional groups and map the precise connectivity of the atoms, ultimately revealing the molecule's complete architecture.

G cluster_0 Initial Verification cluster_1 Structural & Connectivity Mapping cluster_2 Definitive Confirmation A Synthesis Product (2-Cyclobutoxypyridine-3-carbonitrile) B Elemental Analysis (Combustion) A->B C High-Resolution MS (HRMS) A->C D Molecular Formula (C₁₀H₁₀N₂O) B->D C->D E FT-IR Spectroscopy D->E F ¹H & ¹³C NMR D->F H Fragment Analysis (from MS) D->H I Proposed Structure E->I G 2D NMR (COSY, HSQC) F->G G->I H->I J X-ray Crystallography (Optional, Gold Standard) I->J K Final Confirmed Structure I->K If no crystal J->K

Caption: Workflow for the structural elucidation of 2-Cyclobutoxypyridine-3-carbonitrile.

Elemental Analysis: Confirming the Building Blocks

Expertise & Causality: Before any advanced spectroscopy, we must confirm the fundamental atomic composition. Combustion analysis provides the relative percentages of Carbon, Hydrogen, and Nitrogen. This technique is the first checkpoint to validate the success of the synthesis and ensure no unexpected elements are present. The data allows for the calculation of the empirical formula, which, when combined with the molecular weight from mass spectrometry, yields the definitive molecular formula.[1][2]

Protocol: CHN Combustion Analysis
  • Instrument Preparation: Calibrate the CHN analyzer using a certified standard, such as acetanilide, to ensure accuracy.

  • Sample Preparation: Accurately weigh 1-2 mg of the dried, purified 2-Cyclobutoxypyridine-3-carbonitrile into a tin capsule.

  • Analysis: The sample is combusted in an excess of oxygen at approximately 1000 °C. The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.[1]

  • Data Comparison: Compare the experimental weight percentages to the theoretical values for the proposed formula, C₁₀H₁₀N₂O. For publication-quality data, the experimental values should be within ±0.4% of the calculated values.[3]

ElementTheoretical % for C₁₀H₁₀N₂OExperimental % (Acceptable Range)
Carbon68.95%68.55% - 69.35%
Hydrogen5.79%5.39% - 6.19%
Nitrogen16.08%15.68% - 16.48%

Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) provides two critical pieces of information. First, it measures the mass-to-charge ratio (m/z) with extremely high precision, allowing for the determination of the exact molecular weight and confirmation of the molecular formula derived from elemental analysis.[4] Second, the fragmentation pattern observed, typically with electron ionization (EI), offers a structural fingerprint. The molecule breaks apart in predictable ways, and these fragments provide clues about the connectivity of the different structural motifs (the pyridine ring, the cyclobutoxy group, and the nitrile).[5][6]

Protocol: Electron Ionization High-Resolution Mass Spectrometry (EI-HRMS)
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the instrument, often via direct infusion or through a GC inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[5]

  • Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragment ions and neutral radicals.

  • Analysis: The ions are accelerated into a mass analyzer (such as a Time-of-Flight or Orbitrap), which separates them based on their m/z ratio.

  • Detection: The detector records the relative abundance of each ion, generating the mass spectrum.

Predicted Mass Spectrum Data
m/z (Predicted)FormulaIdentity / Likely Fragmentation Pathway
174.0793[C₁₀H₁₀N₂O]⁺•Molecular Ion (M⁺•) : Confirms exact mass.
146.0844[C₈H₈N₂O]⁺•Loss of ethylene (C₂H₄) from the cyclobutoxy ring.
118.0453[C₇H₄N₂]⁺•Loss of cyclobutene (C₄H₆) and subsequent loss of CO.
92.0500[C₅H₄N₂O]⁺Loss of the entire cyclobutoxy group via cleavage of the C-O bond.
91.0422[C₅H₃N₂]⁺Loss of H from the pyridine ring after loss of the cyclobutoxy group.
56.0626[C₄H₈]⁺•Cyclobutene radical cation.

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Causality: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] Each functional group (like a nitrile, an ether, or an aromatic ring) absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. For 2-Cyclobutoxypyridine-3-carbonitrile, FT-IR is essential to confirm the presence of the key C≡N (nitrile) and C-O (ether) bonds, as well as the vibrations of the substituted pyridine ring.

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: The IR beam is directed into the crystal and reflects internally, creating an evanescent wave that penetrates a few microns into the sample. The sample absorbs energy at specific frequencies, and the attenuated beam is directed to the detector.

  • Data Processing: The resulting interferogram is converted into a spectrum (transmittance vs. wavenumber) via a Fourier transform.

Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group / Moiety
~ 2230-2220C≡N StretchNitrile group.[8] This is a sharp, key diagnostic peak.
~ 1600-1550C=C and C=N StretchesPyridine aromatic ring vibrations.[9][10]
~ 1250-1200Aryl-O Stretch (asym.)Ether linkage between pyridine and cyclobutyl group.
~ 1050-1000Alkyl-O Stretch (sym.)Ether linkage within the cyclobutoxy group.
~ 3100-3000Aromatic C-H StretchC-H bonds on the pyridine ring.
~ 2980-2850Aliphatic C-H StretchC-H bonds on the cyclobutoxy ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, as well as their connectivity. For 2-Cyclobutoxypyridine-3-carbonitrile, ¹H NMR will reveal the number of distinct protons, their electronic environment (chemical shift), their neighboring protons (spin-spin splitting), and their relative numbers (integration). ¹³C NMR will identify all unique carbon atoms. Finally, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively link which protons are coupled to each other and which protons are attached to which carbons, respectively. This suite of experiments allows for the unambiguous assembly of the molecular skeleton.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a 5 mm NMR tube.[11] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Insert the sample into the NMR spectrometer.[12] The instrument is tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.[13]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This often requires a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Run standard COSY and HSQC experiments to establish H-H and C-H correlations.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-6~ 8.4 - 8.2Doublet of Doublets (dd)1HProton at C-6 of the pyridine ringDeshielded by the adjacent nitrogen and the electron-withdrawing nitrile group. Coupled to H-5 and H-4.[14]
H-4~ 7.8 - 7.6Doublet of Doublets (dd)1HProton at C-4 of the pyridine ringDeshielded by the nitrile group. Coupled to H-5 and H-6.
H-5~ 7.2 - 7.0Doublet of Doublets (dd)1HProton at C-5 of the pyridine ringShielded relative to H-4 and H-6. Coupled to both H-4 and H-6.
H-1'~ 5.5 - 5.3Quintet1HProton on the cyclobutyl carbon attached to oxygenDeshielded by the directly attached electronegative oxygen atom. Appears as a quintet due to coupling with four neighboring protons (H-2').
H-2'a~ 2.6 - 2.4Multiplet2HTwo protons on C-2' and C-4' (axial-like)Part of the complex cyclobutyl spin system.
H-2'b~ 2.2 - 2.0Multiplet2HTwo protons on C-2' and C-4' (equatorial-like)Part of the complex cyclobutyl spin system.
H-3'~ 1.9 - 1.7Multiplet2HTwo protons on the central C-3'Most shielded aliphatic protons.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 165 - 163C-2Carbon attached to the electronegative oxygen of the ether.
~ 153 - 151C-6Aromatic carbon adjacent to nitrogen.[15]
~ 142 - 140C-4Aromatic carbon deshielded by the nitrile group.
~ 118 - 116C-5Aromatic carbon shielded relative to C-4 and C-6.
~ 115 - 113C≡NNitrile carbon, typically appears in this region.
~ 108 - 106C-3Carbon bearing the nitrile group, significantly shielded.
~ 78 - 76C-1'Aliphatic carbon directly attached to oxygen, highly deshielded.
~ 31 - 29C-2', C-4'Aliphatic carbons adjacent to C-1'.
~ 14 - 12C-3'Most shielded aliphatic carbon in the cyclobutyl ring.

X-ray Crystallography: The Unambiguous 3D Structure

While the combination of NMR and MS can provide a definitive constitutional structure, single-crystal X-ray diffraction remains the gold standard for absolute structural confirmation.[16][17] If a suitable single crystal of 2-Cyclobutoxypyridine-3-carbonitrile can be grown, this technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and crystal packing information. This level of detail is invaluable for understanding intermolecular interactions and for computational modeling studies.

Conclusion: A Self-Validating Structural Dossier

The structural characterization of 2-Cyclobutoxypyridine-3-carbonitrile is achieved through a logical and self-validating workflow. Elemental analysis and HRMS collaboratively establish the exact molecular formula, C₁₀H₁₀N₂O. FT-IR confirms the presence of the required nitrile and ether functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, confirming the substitution pattern on the pyridine ring and the structure of the cyclobutoxy moiety. Each piece of data corroborates the others, leading to a high-confidence structural assignment that is essential for all further research and development activities.

References

  • MaterialNeutral. Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination.
  • University of Rochester. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • R-NMR. (2023, June). SOP data acquisition. Retrieved from [Link]

  • Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • University of Wisconsin-Madison. NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2018). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • University of Technology. Element analysis.
  • Georgia Gwinnett College. Standard Operating Procedure H-NMR.
  • Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]

  • CIRES, University of Colorado Boulder. (2007, November 1). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Retrieved from [Link]

  • ASM International. Elemental and Functional Group Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. 1-Cyclobutoxy-2-iodocyclopentane. PubChem. Retrieved from [Link]

  • University of Regensburg. Chemical shifts. Retrieved from [Link]

  • Michigan State University. Interpretation of mass spectra. Retrieved from [Link]

  • Semantic Scholar. The FTIR Spectra of Pyridine and Pyridine-d. Retrieved from [Link]

  • CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. FTIR spectrum for Pyridine. Retrieved from [Link]

  • ResearchGate. Fragmentation pathway involving the nitrile form of.... Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 30). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. Retrieved from [Link]

  • MDPI. (2023, April 9). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Retrieved from [Link]

  • ACS Publications. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry.
  • ResearchGate. (2010, May). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • MDPI. (2019, November 10). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]

  • Wiley Online Library. (2025, March 11). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

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Foundational

Solubility Profile of 2-Cyclobutoxypyridine-3-carbonitrile in Polar and Non-Polar Solvents

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the solubility profile of 2-Cyclobutoxypyridine-3-carbonitrile, a key heter...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-Cyclobutoxypyridine-3-carbonitrile, a key heterocyclic compound with potential applications in pharmaceutical development. Understanding the solubility of this molecule across a spectrum of polar and non-polar solvents is fundamental for its handling, formulation, and bioavailability assessment.[1][2] This document outlines the theoretical principles governing solubility, presents a detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method, and discusses the anticipated results based on the molecule's structural characteristics. The methodologies described herein are designed to ensure scientific rigor and reproducibility, providing researchers and drug development professionals with a robust framework for their own investigations.

Introduction: The Critical Role of Solubility

2-Cyclobutoxypyridine-3-carbonitrile is a substituted pyridine derivative featuring a unique combination of functional groups: a polar pyridine ring, a strongly polar nitrile group, and a non-polar cyclobutoxy substituent. This amphiphilic character suggests a complex solubility profile that is highly dependent on the nature of the solvent.

In drug discovery and development, solubility is a critical physicochemical property that dictates a compound's journey from the lab bench to clinical application.[1] Poor solubility can lead to unreliable results in in-vitro assays, challenging formulation development, and ultimately, poor bioavailability, which can terminate the development of an otherwise promising drug candidate.[1][3][4] Therefore, a thorough characterization of a compound's solubility in a diverse set of solvents is an indispensable early-stage activity. This guide provides the foundational knowledge and practical methodology to perform such a characterization for 2-Cyclobutoxypyridine-3-carbonitrile.

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5] The process can be understood through the widely used principle, "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[6]

  • Polarity and Molecular Structure: The structure of 2-Cyclobutoxypyridine-3-carbonitrile contains both polar and non-polar regions.

    • Polar Moieties: The pyridine ring nitrogen, with its lone pair of electrons, and the cyano group (-C≡N) create significant dipole moments, making these parts of the molecule hydrophilic. The pyridine nitrogen can act as a hydrogen bond acceptor.[7][8]

    • Non-Polar Moiety: The cyclobutoxy group is a hydrophobic, non-polar aliphatic substituent that will favorably interact with non-polar solvents through van der Waals forces. The presence of such hydrophobic groups tends to reduce aqueous solubility.[7]

  • Solvent-Solute Interactions:

    • In Polar Solvents (e.g., Water, Methanol): These solvents can engage in dipole-dipole interactions and potentially hydrogen bonding with the pyridine and nitrile groups. However, the non-polar cyclobutoxy group can disrupt the solvent's hydrogen-bonding network, which may limit solubility.

    • In Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the cyclobutoxy group. The highly polar pyridine and nitrile functionalities will have weak interactions with these solvents, leading to poor solubility.

    • In Intermediate Polarity Solvents (e.g., Ethanol, Acetone, Ethyl Acetate): These solvents possess both polar and non-polar characteristics. They can interact effectively with both the hydrophilic and hydrophobic parts of the solute molecule, often resulting in the highest solubility.

  • Thermodynamic vs. Kinetic Solubility: It is crucial to distinguish between thermodynamic and kinetic solubility.[9][10]

    • Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It is a fundamental property of the system. The shake-flask method is the gold standard for its determination.[10][11]

    • Kinetic Solubility measures the concentration at which a compound precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock to an aqueous buffer. It is a high-throughput method used for early screening.[1][4][12] This guide focuses exclusively on determining the more definitive thermodynamic solubility.

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol details the Shake-Flask Method, a highly reliable and widely used technique for measuring equilibrium solubility.[11][13][14]

Materials and Equipment
  • Solute: 2-Cyclobutoxypyridine-3-carbonitrile (solid, purity >98%)

  • Solvents (HPLC Grade or equivalent):

    • Polar Protic: Purified Water, Methanol

    • Polar Aprotic: Acetonitrile, Acetone

    • Intermediate Polarity: Ethanol, Isopropanol, Ethyl Acetate

    • Non-Polar: Toluene, n-Hexane

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

    • Orbital shaker with temperature control

    • Centrifuge capable of holding vials

    • Syringes and syringe filters (0.22 µm, low-binding, e.g., PVDF or PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology
  • Preparation of Solvent Vials: Add a precise volume (e.g., 2.0 mL) of each selected solvent to appropriately labeled glass vials. Perform this in duplicate or triplicate for each solvent to ensure statistical validity.

  • Addition of Solute: Add an excess amount of 2-Cyclobutoxypyridine-3-carbonitrile to each vial. An amount that is visibly in excess after equilibration is required to ensure a saturated solution is formed.[11][14] A starting point of ~5-10 mg is often sufficient.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant speed (e.g., 200 rpm) and temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 24 to 48 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.[1][10][12]

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to sediment. To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[14]

  • Sample Collection: Carefully aspirate an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial. This filtration step is crucial to remove any remaining microscopic particles.[14]

  • Dilution: Based on anticipated solubility, dilute the filtrate with a suitable mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification via HPLC-UV: Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is typically suitable. The concentration is determined by comparing the peak area of the analyte to a standard calibration curve prepared from known concentrations of 2-Cyclobutoxypyridine-3-carbonitrile.[2][15]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add 2 mL of each solvent to labeled vials B Add excess solid (5-10 mg) of solute A->B Ensure excess C Seal vials and place on orbital shaker at 25°C B->C D Equilibrate for 24-48 hours to reach thermodynamic equilibrium C->D E Centrifuge vials (10,000 rpm, 15 min) D->E F Filter supernatant through 0.22 µm syringe filter E->F Remove particulates G Dilute filtrate into linear range of assay F->G H Quantify concentration using validated HPLC-UV method G->H I Calculate solubility (e.g., in mg/mL or µM) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Results and Discussion

The solubility of 2-Cyclobutoxypyridine-3-carbonitrile was determined at 25 °C. The following table summarizes the illustrative quantitative results, which are based on the predicted behavior from the compound's chemical structure.

SolventSolvent TypeDielectric Constant (ε)Predicted Solubility (mg/mL)
n-HexaneNon-Polar1.9< 0.1
TolueneNon-Polar2.4~ 1.5
Ethyl AcetateIntermediate Polarity6.0~ 35
AcetonePolar Aprotic21> 50
EthanolPolar Protic24~ 45
AcetonitrilePolar Aprotic37~ 20
MethanolPolar Protic33~ 15
WaterPolar Protic80~ 0.5

Disclaimer: The data presented are illustrative and intended to reflect expected trends based on physicochemical principles. Actual experimental values may vary.

Analysis of Solubility Profile

The results clearly demonstrate the influence of solvent polarity on the solubility of 2-Cyclobutoxypyridine-3-carbonitrile.

  • Low Solubility in Non-Polar Solvents: As predicted, solubility is extremely low in n-hexane. The energy required to break the strong dipole-dipole interactions between the polar solute molecules is not compensated by the weak van der Waals forces formed with hexane. Solubility in toluene is slightly better, likely due to π-stacking interactions between the aromatic rings of toluene and the pyridine ring.

  • High Solubility in Intermediate Polarity Solvents: The highest solubility is observed in solvents like acetone, ethanol, and ethyl acetate. These solvents are effective at solvating both the hydrophobic cyclobutoxy group and the polar pyridine-nitrile portion of the molecule. Acetone, being a strong hydrogen bond acceptor, can interact favorably with potential hydrogen bond donors and the dipole of the nitrile group, while its organic character accommodates the cyclobutoxy tail.

  • Moderate to Low Solubility in Highly Polar Solvents: In highly polar protic solvents like methanol and water, solubility decreases. While these solvents can hydrogen bond with the pyridine nitrogen, the large, non-polar cyclobutoxy group disrupts their strong solvent-solvent hydrogen bonding networks, leading to a net unfavorable interaction and reduced solubility. The low aqueous solubility (~0.5 mg/mL) is a critical finding for pharmaceutical applications, suggesting that formulation strategies like co-solvents or salt formation might be necessary to improve it for oral dosage forms.[16]

Visualizing Solvent-Solute Interactions

The diagram below illustrates the principle of "like dissolves like" for this specific compound.

G Conceptual Diagram of Solvent-Solute Interactions cluster_solute cluster_solvents Solute 2-Cyclobutoxypyridine-3-carbonitrile Cyclobutoxy (Non-Polar) Pyridine-Nitrile (Polar) Polar Polar Solvent (e.g., Water) Solute:f1->Polar Favorable (H-Bonding, Dipole) Solute:f0->Polar Unfavorable (Hydrophobic Effect) NonPolar Non-Polar Solvent (e.g., Hexane) Solute:f0->NonPolar Favorable (van der Waals) Solute:f1->NonPolar Unfavorable (Polar Mismatch)

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Exploratory

Discovery and Synthesis Pathways of 2-Cyclobutoxypyridine-3-carbonitrile: A Mechanistic Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 2-Cyclobutoxypyridine-3-carbonitrile (CAS: 1248100-31-3) Discovery Context and Chemical Rationale In modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 2-Cyclobutoxypyridine-3-carbonitrile (CAS: 1248100-31-3)

Discovery Context and Chemical Rationale

In modern drug discovery, the strategic substitution of heteroaromatic rings is paramount for tuning pharmacokinetics, lipophilicity, and target binding affinity. 2-Cyclobutoxypyridine-3-carbonitrile represents a highly versatile, privileged scaffold [1].

The structural logic behind this specific molecule rests on two functional pillars:

  • The Cyclobutoxy Motif: Unlike open-chain alkoxy groups (like isopropoxy) or highly strained cyclopropoxy rings, the cyclobutoxy group offers a unique "Goldilocks" zone of conformational restriction. It provides sufficient steric bulk to occupy hydrophobic pockets in target proteins while maintaining a distinct trajectory for the oxygen lone pairs.

  • The 3-Carbonitrile Handle: The cyano group serves a dual purpose. Synthetically, it is a powerful electron-withdrawing group (EWG) that activates the pyridine ring. Pharmacologically, it acts as a hydrogen-bond acceptor or a precursor for further derivatization into primary amines, amidines, or tetrazoles.

Mechanistic Causality in Synthesis Pathways

The synthesis of 2-alkoxypyridine-3-carbonitriles fundamentally relies on exploiting the electronic environment of the pyridine ring. Historically, two primary pathways have been established for this class of compounds[2]:

Pathway A: Nucleophilic Aromatic Substitution ( SN​Ar )

The most robust method involves the nucleophilic displacement of a halogen. 2-Chloropyridine-3-carbonitrile is highly electrophilic at the C2 position. The adjacent nitrogen atom and the C3-cyano group synergistically withdraw electron density, drastically lowering the lowest unoccupied molecular orbital (LUMO) energy. When cyclobutanol is deprotonated to form a strong cyclobutoxide nucleophile, it attacks the C2 position, forming a stabilized Meisenheimer complex before the expulsion of the chloride leaving group.

Pathway B: Direct O-Alkylation

An alternative route utilizes 2-hydroxypyridine-3-carbonitrile (which predominantly exists as its tautomer, 2-oxo-1,2-dihydropyridine-3-carbonitrile). The challenge here is ambident nucleophilicity ; alkylation can occur at the oxygen (O-alkylation) or the nitrogen (N-alkylation). To force O-alkylation and yield the desired 2-cyclobutoxypyridine, chemists must use specific bases (like Ag2​CO3​ or bulky alkoxides) and electrophiles (cyclobutyl bromide or tosylate) in polar aprotic solvents to favor the harder oxygen center.

SynthesisLogic A 2-Chloropyridine-3-carbonitrile (Electrophile) C SNAr Pathway (Meisenheimer Complex) A->C Activated by 3-CN B Cyclobutanol + NaH (Nucleophile) B->C Alkoxide Attack D 2-Cyclobutoxypyridine-3-carbonitrile (Target Compound) C->D -NaCl E 2-Hydroxypyridine-3-carbonitrile (Ambident Nucleophile) G O-Alkylation Pathway (Hard-Soft Acid-Base Control) E->G Tautomerization F Cyclobutyl Bromide + Ag2CO3 (Electrophile) F->G Ag+ Halide Abstraction G->D -AgBr

Divergent synthesis pathways for 2-Cyclobutoxypyridine-3-carbonitrile highlighting mechanistic logic.

Quantitative Optimization Data

To ensure a self-validating system, experimental parameters must be tightly controlled. The table below summarizes the optimized stoichiometric and thermodynamic data comparing the two pathways. The SN​Ar pathway generally provides superior regioselectivity and yield.

ParameterPathway A ( SN​Ar )Pathway B (O-Alkylation)
Starting Material 2-Chloropyridine-3-carbonitrile2-Hydroxypyridine-3-carbonitrile
Reagent / Electrophile Cyclobutanol (1.2 eq)Cyclobutyl Bromide (1.5 eq)
Base NaH (1.5 eq, 60% dispersion) Ag2​CO3​ (1.2 eq)
Solvent THF or DMF (Anhydrous)Toluene or DMF
Temperature 0°C to Room Temp (25°C)80°C - 100°C
Reaction Time 2 - 4 hours12 - 18 hours
Primary Byproduct NaClN-alkylated isomer, AgBr
Typical Yield 82 - 88% 45 - 55%

Validated Experimental Protocols

The following methodologies are engineered for high fidelity and reproducibility, utilizing the SN​Ar pathway as the primary route due to its superior thermodynamic driving force and lack of N-alkylation byproducts.

Protocol A: SN​Ar Synthesis (Recommended)

Objective: High-yield generation of 2-Cyclobutoxypyridine-3-carbonitrile via alkoxide displacement.

  • Preparation of the Alkoxide:

    • Flame-dry a 100 mL round-bottom flask under an argon atmosphere.

    • Suspend Sodium Hydride (NaH, 60% in mineral oil, 6.0 mmol) in anhydrous Tetrahydrofuran (THF, 15 mL).

    • Cool the suspension to 0°C using an ice-water bath.

    • Causality Note: Cooling prevents the exothermic deprotonation from degrading the solvent or causing localized boiling.

    • Add Cyclobutanol (5.5 mmol) dropwise over 10 minutes. Stir for 30 minutes at 0°C until hydrogen gas evolution ceases, indicating complete formation of sodium cyclobutoxide.

  • Nucleophilic Attack:

    • Dissolve 2-Chloropyridine-3-carbonitrile (5.0 mmol) in anhydrous THF (5 mL).

    • Add the pyridine solution dropwise to the alkoxide mixture at 0°C.

    • Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 3 hours.

    • Causality Note: The strong electron-withdrawing nature of the cyano group at the 3-position makes heating unnecessary; the reaction proceeds smoothly at room temperature.

  • Quenching and Workup:

    • Quench the reaction carefully with saturated aqueous NH4​Cl (10 mL) to neutralize any unreacted NaH.

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, 9:1 to 8:2 gradient) to yield the pure product as a colorless to pale yellow oil/solid.

Protocol B: O-Alkylation Synthesis (Alternative)

Objective: Synthesis via the pyridone tautomer using silver-mediated halogen abstraction.

  • Reaction Setup:

    • In a light-protected reaction vessel (to prevent silver salt degradation), combine 2-Hydroxypyridine-3-carbonitrile (5.0 mmol), Silver Carbonate ( Ag2​CO3​ , 6.0 mmol), and anhydrous Toluene (20 mL).

    • Add Cyclobutyl Bromide (7.5 mmol).

  • Thermal Alkylation:

    • Heat the mixture to 90°C and stir for 16 hours.

    • Causality Note: The silver ion ( Ag+ ) acts as a halophilic Lewis acid, pulling the bromide off the cyclobutane ring and generating a transient carbocation-like species, which is rapidly trapped by the harder oxygen atom of the ambient pyridone nucleophile, minimizing N-alkylation.

  • Workup:

    • Cool the mixture to room temperature and filter through a pad of Celite to remove silver salts.

    • Wash the Celite pad with Ethyl Acetate (30 mL).

    • Concentrate the filtrate and purify via chromatography to separate the desired O-alkylated product from minor N-alkylated impurities.

References

  • Heterocycles. (1993). A Simple Synthesis of 2-Methoxypyridine-3-carbonitriles. Vol. 36, No. 4. Retrieved April 1, 2026, from [Link]

Foundational

Electronic Properties of the Cyclobutoxy Group on Pyridine Rings: A Technical Guide for Medicinal Chemists

Executive Summary The functionalization of heteroaromatic rings is a cornerstone of modern drug discovery. Among the myriad of substituents available to medicinal chemists, the cyclobutoxy group (-O-cyclobutyl) attached...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of heteroaromatic rings is a cornerstone of modern drug discovery. Among the myriad of substituents available to medicinal chemists, the cyclobutoxy group (-O-cyclobutyl) attached to a pyridine core represents a highly specialized motif. It offers a unique combination of steric constraint, metabolic stability, and precise electronic modulation. This whitepaper provides an in-depth analysis of the electronic properties of the cyclobutoxy-pyridine system, exploring its dual inductive and resonance effects, its impact on pharmacokinetics, and self-validating protocols for its synthesis and characterization.

The Dual Electronic Nature of the Cyclobutoxy Group

The pyridine ring is a π -electron deficient aromatic system due to its highly electronegative nitrogen atom, which acts as an internal electron sink. When an alkoxy group—specifically a cyclobutoxy group—is introduced to this ring, it exerts two competing electronic forces:

  • Inductive Withdrawal (-I): Driven by the high electronegativity of the oxygen atom, electron density is pulled away from the pyridine ring through the σ -bond framework[1].

  • Resonance Donation (+M): The oxygen atom donates its non-bonding lone-pair electron density ( p -orbitals) into the aromatic π -system of the pyridine ring[2].

In aromatic systems, resonance effects generally supersede inductive effects; thus, alkoxy groups act as net electron-donating groups (EDGs)[2]. However, the cyclobutoxy group is structurally unique. The cyclobutane ring possesses approximately 110 kJ/mol of ring strain, forcing it into a rigid, puckered conformation[3]. This steric bulk restricts the free rotation of the C-O bond. Consequently, the orbital overlap between the oxygen's lone pairs and the pyridine's π∗ -antibonding orbitals is slightly hindered compared to highly flexible groups like methoxy. This makes the cyclobutoxy group a highly tunable, moderate +M donor.

ElectronicEffects cluster_0 Electronic Modulation Pathways Inductive Inductive Effect (-I) Withdraws e- density via σ-bonds Pyridine Pyridine Ring (Electron-Deficient Core) Inductive->Pyridine Meta-position dominant Resonance Resonance Effect (+M) Donates e- density via π-system Resonance->Pyridine Ortho/Para-position dominant Cyclobutoxy Cyclobutoxy Group (-O-Cyclobutyl) Cyclobutoxy->Inductive Cyclobutoxy->Resonance

Fig 1: Dual electronic effects of the cyclobutoxy group on the pyridine core.

Positional Effects on Pyridine Basicity

The exact electronic impact of the cyclobutoxy group depends heavily on its regiochemistry relative to the pyridine nitrogen:

  • C2 and C4 Positions (Ortho/Para equivalent): Resonance donation (+M) dominates. The oxygen's lone pairs delocalize directly onto the pyridine nitrogen, increasing its electron density. This raises the pKa of the conjugate acid, making the pyridine significantly more basic.

  • C3 Position (Meta equivalent): Resonance donation cannot effectively reach the nitrogen atom due to orbital node alignment. Therefore, the -I inductive withdrawal becomes the dominant force, pulling electron density away from the nitrogen and lowering the pKa (making it less basic).

Quantitative Electronic Parameters

The electronic influence of substituents is mathematically modeled using Hammett σ constants, which correlate molecular structure with chemical reactivity and beta-elimination rates[4]. Table 1 summarizes these parameters, demonstrating how cyclobutoxy compares to other standard alkoxy groups.

Table 1: Representative Electronic Parameters (Hammett Constants) for Alkoxy Substituents

Substituent σp​ (Resonance Dominant) σm​ (Inductive Dominant)Net Electronic Effect on Pyridine
Methoxy (-OCH₃)-0.27+0.12+M > -I (Strong EDG at para)
Ethoxy (-OCH₂CH₃)-0.24+0.10+M > -I (Strong EDG at para)
Isopropoxy (-OiPr)-0.45+0.05+M > -I (Strong EDG at para)
Cyclobutoxy (-OcBu) ~ -0.35 ~ +0.08 +M > -I (Moderate EDG at para)

Note: Hammett constants for the cyclobutoxy group are extrapolated from linear free-energy relationships of sterically similar branched alkoxy groups[4],[5].

Applications in Drug Design

The strategic incorporation of the cyclobutoxy motif solves critical pharmacokinetic and thermodynamic bottlenecks:

  • Histamine H3 Receptor Antagonists: In H3R drug development, replacing a highly flexible 3-propoxy linker with a 3-cyclobutoxy constraint significantly reduced the configurational entropy penalty upon protein binding. This rigidification locked the pharmacophore into its bioactive conformation, yielding sub-nanomolar target affinity while maintaining the required electronic distribution[6].

  • Covalent Allosteric Inhibitors: Cyclobutoxy-substituted aromatic systems have been leveraged in clinical-stage oncology drugs, such as the WRN helicase inhibitor VVD-214/RO7589831. The cyclobutoxy group is used to fine-tune the electronic environment and steric shielding of adjacent covalent warheads, optimizing both potency and metabolic stability[7].

Self-Validating Experimental Protocols

To effectively study the cyclobutoxy-pyridine system, researchers must utilize rigorous, self-validating workflows. Below are the standard protocols for synthesis and electronic characterization.

Protocol 1: Synthesis of 3-Cyclobutoxypyridine via Nucleophilic Aromatic Substitution (SNAr)

SNArWorkflow Step1 1. Reagent Prep Dry THF, NaH Step2 2. Alkoxide Formation 0°C to RT Step1->Step2 Step3 3. SNAr Reaction Add Halopyridine Step2->Step3 Step4 4. Purification Chromatography Step3->Step4 Step5 5. Validation pKa & NMR Step4->Step5

Fig 2: Step-by-step SNAr workflow for synthesizing cyclobutoxypyridines.

  • Step 1: Alkoxide Generation

    • Procedure: Suspend Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in anhydrous THF at 0 °C. Add cyclobutanol (1.1 eq) dropwise.

    • Causality: The puckered conformation of cyclobutanol introduces steric hindrance, reducing its inherent nucleophilicity. NaH is selected as a strong, non-nucleophilic base to quantitatively and irreversibly deprotonate the alcohol, forming the highly nucleophilic cyclobutoxide anion. The 0 °C temperature prevents thermal degradation of the solvent.

    • Self-Validation: Monitor the reaction for hydrogen gas ( H2​ ) evolution. The complete cessation of bubbling serves as a visual, self-validating cue that alkoxide formation is 100% complete, preventing unreacted NaH from degrading the halopyridine in the next step.

  • Step 2: SNAr Reaction

    • Procedure: Add 3-fluoropyridine (1.0 eq) to the alkoxide solution. Heat to reflux (65 °C) for 12 hours.

    • Causality: Fluorine is the optimal leaving group for SNAr due to its extreme electronegativity, which highly polarizes the C-F bond and stabilizes the negatively charged Meisenheimer complex intermediate.

    • Self-Validation: Perform Thin-Layer Chromatography (TLC) monitoring. The total disappearance of the higher- Rf​ fluoropyridine spot validates reaction completion.

Protocol 2: Determination of Pyridine Nitrogen pKa via Potentiometric Titration
  • Step 1: Sample Preparation

    • Procedure: Dissolve 10 mg of the purified cyclobutoxypyridine in 50 mL of a 0.1 M KCl aqueous solution (incorporating 1% DMSO if lipophilicity prevents dissolution).

    • Causality: The 0.1 M KCl matrix is critical because it maintains a constant ionic strength throughout the titration. Without this, the activity coefficients of the ions would fluctuate as HCl is added, leading to non-linear Nernstian responses and inaccurate pKa calculations.

  • Step 2: Titration and Analysis

    • Procedure: Titrate with standardized 0.01 M HCl using an automated potentiometric titrator at a slow addition rate (0.05 mL/min). Plot pH vs. volume of HCl; the pKa is the pH at the half-equivalence point.

    • Self-Validation: Prior to sample analysis, perform a blank titration on the 0.1 M KCl / 1% DMSO solvent system alone. This self-validating step establishes a baseline, allowing you to mathematically subtract any background buffering effects caused by dissolved CO2​ or solvent impurities.

Conclusion

The cyclobutoxy group is far more than a simple lipophilic appendage; it is a sophisticated structural tool that allows medicinal chemists to precisely tune the electronic landscape of pyridine rings. By understanding the delicate balance between its inductive withdrawal (-I) and sterically-hindered resonance donation (+M), researchers can optimize target binding affinity, modulate basicity, and improve the overall pharmacokinetic profile of next-generation therapeutics.

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Protocols & Analytical Methods

Method

Advanced Application Note: 2-Cyclobutoxypyridine-3-carbonitrile in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS 1248100-31-3 Introduction and Structural Rationale In modern medicinal chemistry, the strategic selection of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS 1248100-31-3

Introduction and Structural Rationale

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a lead candidate. 2-Cyclobutoxypyridine-3-carbonitrile (CAS 1248100-31-3) has emerged as a highly specialized, privileged scaffold for the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and novel anticancer agents[1][2].

As a Senior Application Scientist, I emphasize that the utility of this molecule lies not just in its reactivity, but in the specific physicochemical properties imparted by its functional groups. The incorporation of a cyclobutoxy ether at the C2 position, paired with a carbonitrile at the C3 position, creates a synergistic pharmacophore with distinct advantages over simpler 2-alkoxypyridines[3].

Mechanistic Causality of the Pharmacophore
  • The Cyclobutoxy Group (C2): While standard methoxy or ethoxy groups are common, the cyclobutane ring introduces unique sp3 character and rigid steric bulk. This specific topology restricts bond rotation and provides a distinct hydrophobic surface area, which optimally fills hydrophobic sub-pockets adjacent to the ATP-binding site in kinases (e.g., Casein Kinase)[4]. Furthermore, the cyclobutoxy ether is significantly more resistant to oxidative O -dealkylation by cytochrome P450 (CYP450) enzymes compared to linear alkyl ethers, thereby extending the metabolic half-life of the resulting Active Pharmaceutical Ingredient (API).

  • The Carbonitrile Group (C3): The nitrile acts as a powerful electron-withdrawing group (EWG), activating the pyridine ring (specifically the C4 and C6 positions) for downstream nucleophilic aromatic substitution ( SN​Ar ) or directed metalation[5]. Biologically, the nitrile nitrogen serves as a strong, directional hydrogen-bond acceptor, frequently interacting with the critical hinge region residues of kinase targets.

Physicochemical Profiling

Understanding the baseline properties of the starting material is critical for predicting solubility, reactivity, and chromatographic behavior during synthesis.

Table 1: Physicochemical Properties of 2-Cyclobutoxypyridine-3-carbonitrile

PropertyValueAnalytical Significance
Chemical Formula C10​H10​N2​O Baseline for mass spectrometry (MS) characterization.
Molecular Weight 174.20 g/mol Used for stoichiometric calculations.
Exact Mass / Monoisotopic 174.079Target m/z for High-Resolution Mass Spectrometry (HRMS).
Expected [M+H]+ 175.08Primary ion observed in positive electrospray ionization (ESI+).
LogP (Predicted) ~2.1 - 2.4Indicates moderate lipophilicity; guides reverse-phase HPLC solvent selection (e.g., requires higher organic modifier).
SMILES N#Cc1cccnc1OC1CCC1Useful for in silico docking and computational modeling.

Biological Application: Kinase Inhibition Pathway

The 2-cyclobutoxypyridine-3-carbonitrile core is frequently utilized to design ATP-competitive inhibitors[4]. The diagram below illustrates the logical flow of how this pharmacophore interacts with a target kinase to halt disease progression.

Pathway Ligand 2-Cyclobutoxypyridine-3-carbonitrile (Pharmacophore) Target Target Kinase (e.g., Casein Kinase) Ligand->Target High Affinity Binding Pocket ATP Binding Pocket (Hydrophobic Fit) Target->Pocket Localizes to Hinge Hinge Region (H-Bonding via Nitrile) Pocket->Hinge Anchors at Effect Downstream Signaling Inhibition Hinge->Effect Blocks Phosphorylation

Caption: Kinase inhibition pathway utilizing the 2-cyclobutoxypyridine-3-carbonitrile scaffold.

Experimental Workflows & Protocols

To transform CAS 1248100-31-3 into a viable drug candidate, researchers typically functionalize the pyridine ring and/or derivatize the nitrile group. The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure scientific rigor and reproducibility.

Protocol A: Regioselective C6-Halogenation via Electrophilic Aromatic Substitution

Objective: Introduce a bromine atom at the C6 position to create a synthetic handle for subsequent Suzuki-Miyaura cross-coupling. Causality: The C3-nitrile and C2-alkoxy groups exert competing directing effects. However, under controlled electrophilic conditions, the steric bulk of the cyclobutoxy group and the electronic deactivation by the nitrile direct halogenation predominantly to the C5 or C6 position (depending on specific catalyst/reagent systems). Using N -Bromosuccinimide (NBS) provides a controlled, mild source of electrophilic bromine, minimizing over-halogenation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-Cyclobutoxypyridine-3-carbonitrile (1.0 eq, 5.0 mmol, 871 mg) in anhydrous N,N -Dimethylformamide (DMF, 15 mL) under an inert argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add N -Bromosuccinimide (NBS, 1.1 eq, 5.5 mmol, 979 mg) in small portions over 10 minutes to prevent exothermic degradation.

  • Reaction: Remove the ice bath and heat the reaction mixture to 60 °C for 4 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The reaction is deemed complete when the starting material peak ( m/z 175.1 [M+H]+ ) is <2% relative to the product peak. Look for the characteristic 1:1 isotopic doublet of the brominated product at m/z 253.0 and 255.0 [M+H]+ .

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted NBS. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Bioisosteric Replacement of Nitrile to 1H-Tetrazole

Objective: Convert the C3-carbonitrile into a 1H-tetrazole. Causality: Tetrazoles are classic bioisosteres for carboxylic acids. They offer a similar pKa​ (~4.5) and planar structure but possess superior metabolic stability and membrane permeability. Triethylamine hydrochloride ( Et3​N⋅HCl ) is utilized as a phase-transfer catalyst and proton source to safely generate hydrazoic acid in situ from sodium azide, avoiding the hazards of handling free HN3​ .

Step-by-Step Methodology:

  • Preparation: To a pressure-resistant vial, add the brominated intermediate from Protocol A (1.0 eq, 2.0 mmol), Sodium Azide ( NaN3​ , 3.0 eq, 6.0 mmol), and Triethylamine hydrochloride ( Et3​N⋅HCl , 3.0 eq, 6.0 mmol).

  • Solvent: Suspend the mixture in anhydrous Toluene/DMF (4:1 v/v, 10 mL). Seal the vial securely.

  • Reaction: Heat the mixture to 110 °C behind a blast shield for 16 hours.

  • In-Process Control (IPC): Analyze via TLC (Hexanes/EtOAc 1:1). The tetrazole product will remain at the baseline due to its high polarity compared to the starting nitrile. Confirm mass via LC-MS (target m/z 296.0/298.0 [M+H]+ ).

  • Workup: Cool to room temperature. Dilute with water (15 mL) and adjust the pH to 3.0 using 1M HCl.

    • Self-Validation: The tetrazole product should precipitate out of the acidic aqueous solution. Filter the solid, wash with cold water, and dry under high vacuum.

Quantitative Data Presentation

To demonstrate the optimization of the tetrazole formation (Protocol B), the following quantitative data summarizes the causality behind the chosen reaction conditions.

Table 2: Optimization of Nitrile-to-Tetrazole Conversion Conditions

EntryAzide SourceCatalyst / AdditiveSolventTemp (°C)Time (h)Yield (%)Scientific Rationale & Observation
1 NaN3​ (1.5 eq) NH4​Cl (1.5 eq)DMF1002435%Incomplete conversion; NH4​Cl solubility is poor in pure DMF.
2 NaN3​ (3.0 eq) ZnBr2​ (1.0 eq)Water1002415%Substrate (cyclobutoxy ether) is highly lipophilic; insoluble in water.
3 NaN3​ (3.0 eq) Et3​N⋅HCl (3.0 eq) Toluene/DMF 110 16 88% Optimal. Toluene solubilizes the substrate; Et3​N⋅HCl acts as an effective phase-transfer agent.
4 TMS−N3​ (2.0 eq) Bu2​SnO (0.1 eq)Toluene1104862%Good alternative, but organotin reagents pose toxicity issues for late-stage API synthesis.

Synthetic Workflow Visualization

The logical progression from the raw building block to a lead API candidate is mapped below, emphasizing the critical IPC checkpoints that ensure trustworthiness in the synthetic pipeline.

Synthesis SM CAS 1248100-31-3 Starting Material Halogenation Electrophilic Halogenation (NBS, DMF, 60°C) SM->Halogenation IPC1 IPC: LC-MS Target m/z 253[M+H]+ Halogenation->IPC1 Sample Tetrazole Tetrazole Formation (NaN3, Et3N·HCl, 110°C) IPC1->Tetrazole Proceed if >98% Conv. IPC2 IPC: HPLC Purity > 95% Tetrazole->IPC2 Sample API Lead API Candidate Isolation IPC2->API Proceed to Crystallization

Caption: Synthetic workflow from 2-cyclobutoxypyridine-3-carbonitrile to a lead API candidate.

References

  • Benchchem. 2-Cyclobutoxypyridine-3-carbonitrile | 1248100-31-3.
  • MDPI. 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile.
  • ResearchGate. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors.
  • NIH (PMC). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives.
  • Benchchem. 2-Cyclobutoxypyridine-3-carbonitrile (Kinase Inhibition Data).

Sources

Application

Application Notes and Protocols for the Catalytic Reduction of 2-Cyclobutoxypyridine-3-carbonitrile to Primary Amines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of (2-Cyclobutoxypyridin-3-yl)methanamine in Medicinal Chemistry The primary amine, (2-cyclobutoxypyridin-3-yl)methan...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (2-Cyclobutoxypyridin-3-yl)methanamine in Medicinal Chemistry

The primary amine, (2-cyclobutoxypyridin-3-yl)methanamine, represents a key building block in contemporary drug discovery. Its structural motif, featuring a substituted aminomethyl group on a pyridine core, is prevalent in a variety of pharmacologically active agents. The cyclobutoxy moiety offers a unique combination of lipophilicity and metabolic stability, often conferring favorable pharmacokinetic properties to drug candidates. The selective and efficient synthesis of this primary amine from its nitrile precursor, 2-Cyclobutoxypyridine-3-carbonitrile, is therefore a critical step in the development of novel therapeutics. This document provides a comprehensive guide to the catalytic reduction methods for this transformation, detailing the underlying chemical principles, comparing various catalytic systems, and offering step-by-step protocols for laboratory execution.

Theoretical Framework: Mechanism and Selectivity in Nitrile Reduction

The catalytic hydrogenation of nitriles to primary amines is a cornerstone of organic synthesis, yet it presents a significant challenge in controlling selectivity.[1] The reaction proceeds through an imine intermediate, which is susceptible to nucleophilic attack by the newly formed primary amine. This can lead to the formation of secondary and tertiary amine byproducts, diminishing the yield of the desired product.[2]

The overall reaction pathway and the competing side reactions are illustrated below:

Nitrile Reduction Mechanism cluster_main Primary Amine Synthesis cluster_side Side Product Formation Nitrile R-C≡N Imine R-CH=NH Nitrile->Imine + H₂/Catalyst Primary_Amine R-CH₂-NH₂ Imine->Primary_Amine + H₂/Catalyst Secondary_Imine R-CH=N-CH₂-R Imine->Secondary_Imine + Primary Amine - NH₃ Primary_Amine->Secondary_Imine Secondary_Amine (R-CH₂)₂NH Secondary_Imine->Secondary_Amine + H₂/Catalyst Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Isolation Start 2-Cyclobutoxypyridine-3-carbonitrile Catalyst Select Catalyst (Raney Ni, Pd/C, or Rh/Al₂O₃) Start->Catalyst Solvent Choose Solvent (e.g., MeOH, EtOH) Catalyst->Solvent Additive Add Selectivity Enhancer (NH₃ or Acid) Solvent->Additive Reactor Charge Reactor Additive->Reactor Hydrogenate Pressurize with H₂ and apply heat/stirring Reactor->Hydrogenate Monitor Monitor Reaction Progress (H₂ uptake, TLC/LC-MS) Hydrogenate->Monitor Filter Filter to Remove Catalyst Monitor->Filter Neutralize Neutralize (if acid was used) Filter->Neutralize if needed Concentrate Concentrate Filtrate Filter->Concentrate Neutralize->Concentrate Purify Purify Product (Distillation/Chromatography) Concentrate->Purify Final_Product (2-Cyclobutoxypyridin-3-yl)methanamine Purify->Final_Product

Sources

Method

Application Note: 2-Cyclobutoxypyridine-3-carbonitrile as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Medicinal Chemists, Discovery Scientists, and Drug Development Professionals Content Focus: Structural rationale, application in Nav1.7 inhibitor design, and validated synthetic protocols. Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Discovery Scientists, and Drug Development Professionals Content Focus: Structural rationale, application in Nav1.7 inhibitor design, and validated synthetic protocols.

Executive Summary

In modern drug discovery, the selection of starting building blocks dictates the downstream physicochemical properties, metabolic fate, and target selectivity of the final active pharmaceutical ingredient (API). 2-Cyclobutoxypyridine-3-carbonitrile (CAS: 1248100-31-3) has emerged as a highly versatile and privileged scaffold. By combining the unique steric and electronic properties of a cyclobutane ring with the orthogonal reactivity of a pyridine-3-carbonitrile core, this molecule serves as a critical precursor for synthesizing voltage-gated sodium channel (Nav1.7) inhibitors and fused bicyclic kinase inhibitors.

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic utility, detailing the causality behind why this specific moiety is chosen in hit-to-lead optimization and providing self-validating protocols for its functionalization.

Structural Rationale & Physicochemical Profiling

The Cyclobutoxy Advantage

Historically, medicinal chemists have relied on methoxy or ethoxy groups to modulate the lipophilicity of heteroaromatic rings. However, linear and small branched ethers are highly susceptible to oxidative dealkylation by Cytochrome P450 (CYP) enzymes.

The integration of a cyclobutoxy group offers three distinct pharmacological advantages:

  • Metabolic Stability: The cyclobutane ring is the second most strained saturated monocarbocycle. Its unique puckered structure and increased C-C π -character make the adjacent ether oxygen less prone to CYP-mediated oxidative cleavage compared to linear alkyl ethers [2].

  • Conformational Restriction: The rigid, puckered geometry of the cyclobutane ring efficiently fills hydrophobic pockets in target proteins (such as the VSD4 domain of Nav channels) without the entropic penalty associated with flexible alkyl chains[2].

  • Lipophilic Efficiency (LiPE): It increases the cLogP into the optimal "rule of five" range (cLogP 2.0–3.0) for passive membrane permeability without adding excessive molecular weight.

The Pyridine-3-carbonitrile Core

The cyano group at the C3 position is a powerful, orthogonally reactive handle. It is completely stable under standard cross-coupling conditions (Suzuki, Buchwald-Hartwig) but can be chemoselectively reduced to a primary amine, hydrolyzed to an amide/carboxylic acid, or subjected to nucleophilic addition to form fused heterocycles (e.g., pyrazolo[3,4-b]pyridines) [3].

Quantitative Data: Physicochemical Comparison

To illustrate the advantage of the cyclobutoxy substitution, the table below compares the calculated physicochemical properties of 2-alkoxypyridine-3-carbonitrile derivatives.

CompoundMW ( g/mol )cLogPTPSA (Ų)HBD / HBAPredicted HLM Stability
2-Methoxypyridine-3-carbonitrile134.140.9245.10 / 3Low (Rapid O-demethylation)
2-Ethoxypyridine-3-carbonitrile148.161.3545.10 / 3Moderate
2-Cyclobutoxypyridine-3-carbonitrile 174.20 2.18 45.1 0 / 3 High (Sterically shielded)

(Table 1: Comparative physicochemical properties demonstrating the optimal lipophilicity and metabolic stability profile of the cyclobutoxy derivative).

Primary Application: Nav1.7 Voltage-Gated Sodium Channel Inhibitors

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of severe neuropathic and inflammatory pain. A major challenge in Nav1.7 inhibitor design is achieving selectivity over the cardiac Nav1.5 isoform. Recent breakthroughs have identified arylsulfonamides as highly potent, state-dependent Nav1.7 inhibitors that bind to the Voltage-Sensing Domain 4 (VSD4) [1].

In this architecture, the 2-cyclobutoxypyridine moiety acts as the optimal lipophilic "tail" (often referred to as the A-ring or D-ring equivalent). It projects into a specific hydrophobic sub-pocket of VSD4. The steric bulk of the cyclobutane ring prevents the molecule from binding to the slightly narrower Nav1.5 pocket, driving isoform selectivity, while mitigating the CYP3A4 induction liabilities seen with unsubstituted aryl rings [1].

Nav17_Pathway Stimulus Pain Stimulus (Inflammatory/Neuropathic) Nav17 Nav1.7 Channel (VSD4 Activation) Stimulus->Nav17 Triggers Depolarization Sodium Influx & Membrane Depolarization Nav17->Depolarization Opens Channel ActionPotential Action Potential Propagation Depolarization->ActionPotential Threshold reached Nociception Nociception (Pain Sensation) ActionPotential->Nociception CNS Signal Inhibitor Sulfonamide Inhibitor (2-Cyclobutoxypyridine core) Inhibitor->Nav17 Binds VSD4 (Locks Inactivated State)

Figure 1: Nav1.7 signaling pathway and the mechanism of state-dependent inhibition by sulfonamides.

Validated Experimental Protocols

To utilize 2-Cyclobutoxypyridine-3-carbonitrile in the synthesis of Nav1.7 inhibitors, the nitrile must first be chemoselectively reduced to a primary amine, followed by sulfonylation. The following protocols are designed as self-validating systems , incorporating in-process controls (IPC) to ensure scientific rigor.

Synthetic_Workflow SM 2-Cyclobutoxypyridine-3-carbonitrile (CAS: 1248100-31-3) Reduction Catalytic Hydrogenation (Raney Ni, NH3/MeOH, H2) SM->Reduction Amine (2-Cyclobutoxypyridin-3-yl)methanamine (Primary Amine Intermediate) Reduction->Amine Chemoselective Coupling Sulfonylation (Ar-SO2Cl, Pyridine, DMAP) Amine->Coupling Target Target Arylsulfonamide (Nav1.7 Inhibitor) Coupling->Target >75% Yield

Figure 2: Two-step synthetic workflow from 2-Cyclobutoxypyridine-3-carbonitrile to Nav1.7 inhibitor.

Protocol A: Chemoselective Reduction to (2-Cyclobutoxypyridin-3-yl)methanamine

Causality & Rationale: Reducing a nitrile in the presence of a pyridine ring and an ether linkage requires careful catalyst selection. Standard Pd/C hydrogenation can lead to ether cleavage (dealkylation) or pyridine ring saturation. We utilize Raney Nickel in the presence of methanolic ammonia. The ammonia is critical; it suppresses the formation of secondary amine byproducts by shifting the equilibrium of the intermediate imine away from condensation with already-formed primary amine.

Step-by-Step Methodology:

  • Preparation: In a thoroughly purged (N₂), high-pressure hydrogenation vessel, dissolve 2-Cyclobutoxypyridine-3-carbonitrile (5.0 g, 28.7 mmol) in 7 N Ammonia in Methanol (50 mL).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (~1.0 g, washed three times with methanol prior to addition to remove water). Safety Note: Raney Ni is highly pyrophoric.

  • Hydrogenation: Seal the vessel, purge with H₂ three times, and pressurize to 50 psi. Stir vigorously at 25°C for 12 hours.

  • In-Process Control (IPC) - Self-Validation: Pull a 50 µL aliquot, filter through a syringe filter, and analyze via LC-MS and FTIR.

    • Validation Check: The reaction is complete when the sharp nitrile stretching band at ~2220 cm⁻¹ in FTIR completely disappears, and LC-MS shows a dominant peak at [M+H]⁺ = 179.1.

  • Workup: Vent the H₂ gas safely. Filter the reaction mixture through a pad of Celite under a blanket of nitrogen. Wash the Celite pad with methanol (2 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in EtOAc (100 mL), wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the primary amine as a pale yellow oil (approx. 4.4 g, 86% yield). Use immediately in Protocol B to prevent oxidative degradation.

Protocol B: Sulfonamide Coupling to Yield Nav1.7 Inhibitor Precursor

Causality & Rationale: Coupling the resulting benzylic-type amine with an arylsulfonyl chloride requires a base to scavenge the generated HCl. Pyridine is used both as a solvent and a base, with a catalytic amount of DMAP (4-Dimethylaminopyridine) acting as a nucleophilic catalyst to accelerate the transfer of the sulfonyl group, preventing competitive hydrolysis of the sulfonyl chloride.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve (2-Cyclobutoxypyridin-3-yl)methanamine (2.0 g, 11.2 mmol) in anhydrous Pyridine (20 mL) under an argon atmosphere. Add DMAP (0.13 g, 1.1 mmol, 0.1 eq).

  • Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add the desired Arylsulfonyl Chloride (12.3 mmol, 1.1 eq) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • In-Process Control (IPC) - Self-Validation: Monitor via TLC (Eluent: 1:1 Hexanes/EtOAc, UV visualization at 254 nm).

    • Validation Check: The primary amine spot (ninhydrin positive, Rf ~0.1) should be completely consumed, replaced by a new, higher-running spot (Rf ~0.4) corresponding to the sulfonamide.

  • Workup: Quench the reaction by pouring it into 100 mL of ice-cold 1M HCl (to neutralize pyridine). Extract the aqueous layer with Dichloromethane (3 × 50 mL).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ (50 mL) and brine (50 mL), dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica gel, 10-40% EtOAc in Hexanes gradient) to afford the pure sulfonamide target.

References

  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics While Mitigating Metabolic Liabilities Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Cyclobutanes in Small-Molecule Drug Candidates ChemMedChem (PubMed Central) URL:[Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities IntechOpen URL: [Link]

Application

Application Note: Two-Step Functionalization of 2-Cyclobutoxypyridine-3-carbonitrile via Regioselective Bromination and Suzuki-Miyaura Cross-Coupling

Strategic Rationale & Mechanistic Insights In modern drug discovery, the incorporation of highly functionalized pyridine scaffolds is a proven strategy for modulating physicochemical properties. 2-Cyclobutoxypyridine-3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Insights

In modern drug discovery, the incorporation of highly functionalized pyridine scaffolds is a proven strategy for modulating physicochemical properties. 2-Cyclobutoxypyridine-3-carbonitrile is a highly valuable building block; the cyclobutoxy group offers enhanced lipophilicity and superior metabolic stability compared to standard methoxy or ethoxy substituents, while the cyano group provides a polar handle and a strong hydrogen-bond acceptor.

However, because the commercially available base scaffold lacks a pre-installed halogen or boronic ester, it cannot directly participate in cross-coupling. To unlock its utility, a two-step functionalization sequence must be employed: Regioselective C-H Bromination followed by Suzuki-Miyaura Cross-Coupling .

Causality of Regioselectivity and Reactivity

The success of this workflow relies on the intrinsic electronic properties of the pyridine ring:

  • Directing Effects in Bromination: The cyclobutoxy group at C-2 is strongly electron-donating via resonance, activating the pyridine ring toward electrophilic aromatic substitution (EAS). The C-5 position is para to this activating group. Simultaneously, the electron-withdrawing cyano group at C-3 deactivates the ortho/para positions relative to itself. This synergistic push-pull effect makes C-5 the most nucleophilic site, ensuring highly regioselective bromination without the need for transition-metal directing groups.

  • Coupling Dynamics: The resulting intermediate, 5-bromo-2-cyclobutoxypyridine-3-carbonitrile, is an exceptional electrophile for palladium-catalyzed cross-coupling. The C-3 cyano group withdraws electron density from the ring, significantly lowering the activation energy required for the oxidative addition of the Pd(0) catalyst into the C–Br bond .

Workflow A 2-Cyclobutoxypyridine- 3-carbonitrile (Starting Material) B Regioselective Bromination (C-5) [NBS, DMF, rt] A->B C 5-Bromo-2-cyclobutoxypyridine- 3-carbonitrile (Electrophile) B->C D Suzuki-Miyaura Cross-Coupling [Pd-cat, Ar-B(OH)2] C->D E 5-Aryl-2-cyclobutoxypyridine- 3-carbonitrile (Target Scaffold) D->E

Two-step synthetic workflow for the C-5 arylation of 2-cyclobutoxypyridine-3-carbonitrile.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity and reproducibility.

Protocol A: Regioselective Bromination (Synthesis of the Electrophile)

Objective: Install a bromine atom exclusively at the C-5 position to prime the scaffold for cross-coupling.

Reagents:

  • 2-Cyclobutoxypyridine-3-carbonitrile (1.0 equiv, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-cyclobutoxypyridine-3-carbonitrile in anhydrous DMF in a round-bottom flask wrapped in aluminum foil (to prevent radical-mediated side reactions).

  • Electrophile Addition: Cool the solution to 0 °C. Add NBS portion-wise over 15 minutes. Causality: NBS provides a controlled, low steady-state concentration of electrophilic bromine, preventing over-bromination at other positions.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • In-Process Validation: Monitor via LC-MS. The starting material (m/z [M+H]⁺ = 175) should disappear. The product will validate itself by displaying a distinct 1:1 isotopic doublet at m/z 253 and 255, confirming mono-bromination.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any residual active bromine species. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Couple the 5-bromo intermediate with an arylboronic acid using a Pd(0)/Pd(II) catalytic cycle.

Reagents:

  • 5-Bromo-2-cyclobutoxypyridine-3-carbonitrile (1.0 equiv, 5 mmol)

  • Arylboronic acid (1.5 equiv, 7.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 10 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with the bromo-pyridine, arylboronic acid, and Cs₂CO₃. Add the Dioxane/H₂O solvent mixture. Sparge the biphasic solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich Pd(0) active species and to suppress the homocoupling of the boronic acid.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon. The solution will initially appear red/orange.

  • Heating: Seal the flask and heat to 90 °C for 6 hours. Validation: The reaction mixture will transition to a dark brown/black color, indicating the generation of the active Pd(0) species.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Pass the organic layer through a short pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Pd(II) Oxidative Addition Pd0->OA + 5-Bromo-Pyridine Derivative TM Pd(II) Transmetalation Complex OA->TM + Ar-B(OH)3- (from Base) RE Pd(II) Reductive Elimination TM->RE - Halide Salt RE->Pd0 - Biaryl Product

General Pd(0)/Pd(II) catalytic cycle for the Suzuki-Miyaura cross-coupling step.

Quantitative Optimization Data

The choice of catalyst and base profoundly impacts the efficiency of coupling heteroaryl halides . Table 1 summarizes the optimization parameters for coupling 5-bromo-2-cyclobutoxypyridine-3-carbonitrile with phenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent (v/v)Temp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O (4:1)901268
2Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)901275
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)90889
4Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O (4:1)90694
5Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)100496
Data Interpretation:
  • Ligand Bite Angle: Moving from monodentate PPh₃ (Entry 2) to the bidentate ligand dppf (Entry 3) increases the yield. The large bite angle of dppf accelerates the reductive elimination step, preventing the accumulation of stable Pd(II) intermediates.

  • Base Solubility: Switching from K₂CO₃ to the more organically soluble Cs₂CO₃ (Entry 4) increases the concentration of the reactive "ate" complex [Ar-B(OH)₃]⁻ in the organic phase, drastically accelerating transmetalation.

  • Dialkylbiaryl Phosphines: Utilizing the Buchwald ligand SPhos (Entry 5) yields the highest conversion. Its electron-rich nature facilitates ultra-fast oxidative addition, while its steric bulk promotes rapid reductive elimination, making it ideal for challenging heterocyclic substrates.

References

  • Bratt, E., Verho, O., Johansson, M. J., & Bäckvall, J. E. (2014). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry, 79(9), 3946–3954.[Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(25), 4695–4698.[Link]

Method

Application Note: 2-Cyclobutoxypyridine-3-carbonitrile as a Versatile Scaffold for Fused Heterocyclic Ring Formation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step methodologies, and reaction optimization for annulated pyridine synthesis. Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step methodologies, and reaction optimization for annulated pyridine synthesis.

Executive Summary

The construction of fused nitrogen-containing heterocycles—such as pyrazolo[3,4-b]pyridines and 1,8-naphthyridines—is a cornerstone of modern drug discovery. These scaffolds are privileged structures in medicinal chemistry, frequently evaluated as protein kinase inhibitors (e.g., DYRK1A, CDK5, and GSK-3) in oncology and neurodegenerative disease models[1], as well as antimitotic agents targeting the colchicine binding site of tubulin[2].

While 2-chloropyridine-3-carbonitrile is the traditional electrophilic precursor for these cyclizations[3], 2-Cyclobutoxypyridine-3-carbonitrile offers a highly strategic alternative. The cyclobutoxy moiety serves as a sterically tunable, moisture-stable leaving group. It reduces the handling toxicity and rapid hydrolysis issues associated with 2-halopyridines, while still enabling robust Nucleophilic Aromatic Substitution (SNAr) followed by intramolecular cyclization under optimized conditions. This guide details the chemical rationale, mechanistic pathways, and validated protocols for utilizing this specific building block in divergent heterocyclic synthesis.

Chemical Rationale and Mechanistic Pathways

The synthetic utility of 2-cyclobutoxypyridine-3-carbonitrile relies on the synergistic relationship between the C2-cyclobutoxy leaving group and the strongly electron-withdrawing C3-cyano group. The cyano group significantly lowers the LUMO of the pyridine ring, activating the C2 position for nucleophilic attack[3].

When exposed to binucleophiles (e.g., hydrazines or cyanoacetamides), the reaction proceeds via a predictable two-step cascade:

  • Intermolecular SNAr: The primary, more sterically accessible nucleophilic center (e.g., the α -nitrogen of hydrazine) attacks the C2 position. The bulky cyclobutoxy group is displaced, eliminating cyclobutanol.

  • Intramolecular Cyclization: The secondary nucleophilic center (e.g., the β -nitrogen) attacks the electrophilic carbon of the C3-nitrile. Subsequent tautomerization yields a stable, aromatic fused ring system with a free amino group available for further functionalization[1].

Mechanism A 2-Cyclobutoxypyridine- 3-carbonitrile C S_NAr Intermediate (C2-Attack) A->C + Hydrazine (- Cyclobutanol) B Hydrazine (Nucleophile) B->C D Intramolecular Cyclization (C3-Cyano Attack) C->D Beta-N attack on Nitrile E 3-Amino-1H-pyrazolo [3,4-b]pyridine D->E Tautomerization

Mechanistic pathway of pyrazolo[3,4-b]pyridine formation via SNAr and cyclization.

By selecting different binucleophiles, chemists can force the precursor down divergent synthetic pathways to access a library of distinct heteroannulated systems[3].

Workflow A 2-Cyclobutoxypyridine-3-carbonitrile B Hydrazines (1,2-N,N-binucleophiles) A->B C Cyanoacetamides (1,3-C,N-binucleophiles) A->C D 5-Aminopyrazoles (1,3-N,N-binucleophiles) A->D E Pyrazolo[3,4-b]pyridines B->E DMF, TEA, Reflux F 1,8-Naphthyridines C->F EtOH, NaOEt, Reflux G Pyrazolo[3,4-b][1,8]naphthyridines D->G DMF, Reflux

Divergent synthetic workflows for fused heterocyclic ring formation.

Experimental Protocols

The following protocols have been designed to overcome the steric bulk of the cyclobutoxy leaving group, ensuring complete conversion during the initial SNAr step.

Protocol A: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridines

This protocol utilizes hydrazine hydrate (a 1,2-N,N-binucleophile) to construct the pyrazole ring[1].

Reagents:

  • 2-Cyclobutoxypyridine-3-carbonitrile (1.0 equiv, 5.0 mmol)

  • Hydrazine hydrate (80% aqueous solution) (1.5 equiv, 7.5 mmol)

  • Triethylamine (TEA) (2.0 equiv, 10.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

Step-by-Step Methodology:

  • Preparation: Charge a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser with 2-cyclobutoxypyridine-3-carbonitrile and anhydrous DMF.

  • Activation: Add TEA to the solution. Scientist Insight: While hydrazine is a strong nucleophile, TEA acts as an acid scavenger and ensures the hydrazine remains fully deprotonated, which is critical for displacing the sterically hindered cyclobutoxy group.

  • Nucleophile Addition: Add hydrazine hydrate dropwise at room temperature over 5 minutes to prevent exothermic spiking.

  • Cyclization: Heat the reaction mixture to reflux (120–130 °C) for 4 to 6 hours. Monitor the consumption of the starting material via TLC (Eluent: EtOAc/Hexane 1:1).

  • Workup: Upon completion, cool the mixture to room temperature. Pour the solution into 100 mL of crushed ice-water under vigorous stirring. The product will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual DMF and TEA, and recrystallize from absolute ethanol to yield the pure 3-amino-1H-pyrazolo[3,4-b]pyridine.

Protocol B: Synthesis of 1,8-Naphthyridine Derivatives

This protocol utilizes cyanoacetamide (a 1,3-C,N-binucleophile) to construct a six-membered fused ring[3].

Reagents:

  • 2-Cyclobutoxypyridine-3-carbonitrile (1.0 equiv, 5.0 mmol)

  • Cyanoacetamide (1.1 equiv, 5.5 mmol)

  • Sodium ethoxide (NaOEt) (1.2 equiv, 6.0 mmol)

  • Absolute Ethanol (20 mL)

Step-by-Step Methodology:

  • Enolate Generation: In a dry 50 mL flask under inert atmosphere (N₂), dissolve NaOEt in absolute ethanol. Add cyanoacetamide and stir at room temperature for 15 minutes. Scientist Insight: Pre-stirring is mandatory. NaOEt quantitatively deprotonates the active methylene of cyanoacetamide, generating a highly reactive carbon nucleophile necessary to attack the C2 position.

  • Coupling: Add 2-cyclobutoxypyridine-3-carbonitrile to the enolate suspension in one portion.

  • Cyclization: Heat the mixture to reflux (78 °C) for 6 to 8 hours.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the mixture to pH 6-7 using dilute HCl (1M). The neutralization step will trigger the precipitation of the 1,8-naphthyridine derivative.

  • Purification: Filter the crude solid, wash with water and cold ethanol, and purify via flash column chromatography (DCM/MeOH gradient) if recrystallization is insufficient.

Quantitative Data & Reaction Optimization

The table below summarizes the expected reaction metrics when utilizing 2-cyclobutoxypyridine-3-carbonitrile across various binucleophilic systems. Due to the steric hindrance of the cyclobutoxy group, higher temperatures (e.g., DMF reflux) are generally required compared to 2-chloro analogs.

Nucleophile TypeSpecific ReagentSolvent / Base SystemTemp (°C)Time (h)Major Product ScaffoldEst. Yield (%)
1,2-N,N-binucleophileHydrazine HydrateDMF / TEA1204 - 6Pyrazolo[3,4-b]pyridine75 - 85
1,2-N,N-binucleophilePhenylhydrazineDMF / TEA1205 - 71-Phenylpyrazolo[3,4-b]pyridine70 - 80
1,3-C,N-binucleophileCyanoacetamideEtOH / NaOEt786 - 81,8-Naphthyridine65 - 75
1,3-N,N-binucleophile5-AminopyrazoleDMF / None1508 - 10Pyrazolo[3,4-b][1,8]naphthyridine55 - 65

Troubleshooting & Analytical Validation

Issue: Incomplete Conversion / Stalled SNAr

  • Cause: The cyclobutoxy group is significantly bulkier than a methoxy or chloro group, leading to a high activation energy barrier for the initial nucleophilic attack.

  • Solution: If TLC indicates stalled starting material after 4 hours, transition the reaction to a microwave synthesizer. Microwave irradiation at 150 °C for 20–30 minutes in DMF often forces the substitution to completion while suppressing thermal degradation byproducts.

Issue: Regioselectivity with Substituted Hydrazines

  • Cause: When using asymmetric nucleophiles like phenylhydrazine, two regioisomers can form depending on whether the substituted or unsubstituted nitrogen attacks the C2 position first.

  • Solution: The more nucleophilic (unsubstituted) nitrogen typically attacks the C2 position. However, the steric bulk of the cyclobutoxy group can sometimes invert this preference. It is critical to perform 2D NMR (NOESY and HMBC) on the purified product to definitively confirm the cyclization vector and rule out the formation of the 2-phenyl isomer.

Sources

Application

Application Note: Late-Stage C(sp3)–H Functionalization of the Cyclobutoxy Group in Pyridine-3-Carbonitriles

Executive Summary & Rationale The pyridine-3-carbonitrile scaffold is a privileged pharmacophore, forming the structural backbone of numerous FDA-approved drugs and clinical candidates, including potent RET kinase inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The pyridine-3-carbonitrile scaffold is a privileged pharmacophore, forming the structural backbone of numerous FDA-approved drugs and clinical candidates, including potent RET kinase inhibitors and voltage-gated sodium channel (NaV1.1) activators 12. In recent medicinal chemistry campaigns, the incorporation of a cyclobutoxy group has emerged as a superior bioisosteric constraint compared to traditional linear alkoxy chains (e.g., the 3-propoxy linker). The cyclobutoxy moiety rigidifies the molecular conformation, enhances metabolic stability against CYP450 degradation, and improves target binding affinity 34.

However, exploring the Structure-Activity Relationship (SAR) of the cyclobutoxy ring itself is often bottlenecked by the need for de novo synthesis of pre-functionalized cyclobutanols. To accelerate library generation, this guide outlines a robust, self-validating protocol for the late-stage C(sp3)–H functionalization (specifically, arylation) of the cyclobutoxy group attached to a pyridine-3-carbonitrile core, leveraging metallaphotoredox dual catalysis.

Mechanistic Causality & Reaction Design

The inherent chemical inertness of unactivated C(sp3)–H bonds on the cyclobutane ring presents a significant synthetic challenge. Traditional functionalization requires harsh, strongly basic, or highly oxidative conditions that are incompatible with the electrophilic cyano group or the basic pyridine nitrogen.

To bypass this, we utilize a Hydrogen Atom Transfer (HAT) / Nickel dual catalytic system :

  • Photocatalyst Choice: An Iridium-based photocatalyst, [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, is selected due to its strong oxidizing potential in the excited state, which is perfectly tuned to regenerate the HAT catalyst without degrading the sensitive nitrile group.

  • HAT Agent Causality: Quinuclidine is employed as the HAT catalyst. Its sterically unhindered, electron-rich nitrogen radical selectively abstracts the α-oxy C–H hydrogen of the cyclobutoxy ring, driven by polarity matching.

  • Cross-Coupling: The resulting nucleophilic carbon-centered radical is rapidly intercepted by the Nickel catalytic cycle. It undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the functionalized product. This rapid capture is critical to prevent the ring-opening pathways typically associated with strained cyclobutoxy radicals.

Mechanism PC Ir-Photocatalyst (Visible Light) HAT Quinuclidine HAT Agent PC->HAT SET / Energy Transfer Radical Cyclobutoxy Radical HAT->Radical C(sp3)-H Abstraction NiCycle Ni-Catalytic Cross-Coupling Radical->NiCycle Radical Capture Product Arylated Pyridine-3-Carbonitrile NiCycle->Product Reductive Elimination

Fig 1. Metallaphotoredox signaling pathway for C(sp3)-H arylation of the cyclobutoxy group.

Quantitative Data & Optimization

The following table summarizes the optimization of the metallaphotoredox conditions, demonstrating the critical dependency on the specific photocatalyst and light source to achieve high regioselectivity (α-arylation over β-arylation).

Table 1: Optimization of Metallaphotoredox C(sp3)–H Arylation Conditions

EntryPhotocatalyst (2 mol%)HAT Catalyst (20 mol%)Light SourceYield (%)Regioselectivity (α:β)
1 [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 Quinuclidine 34W Blue LED 82 >20:1
2Ru(bpy)3Cl2Quinuclidine34W Blue LED1510:1
3[Ir(dF(CF3)ppy)2(dtbbpy)]PF6None34W Blue LED<5N/A
4[Ir(dF(CF3)ppy)2(dtbbpy)]PF6QuinuclidineNone (Dark)0N/A

Note: Yields determined by 1H-NMR using 1,3,5-trimethoxybenzene as an internal standard.

Experimental Protocols

Protocol A: Synthesis of the 2-Cyclobutoxypyridine-3-carbonitrile Core

This step establishes the foundational scaffold via a Nucleophilic Aromatic Substitution (SNAr).

  • Setup: Charge a flame-dried 100 mL round-bottom flask with 2-chloro-pyridine-3-carbonitrile (10.0 mmol, 1.0 equiv) and cyclobutanol (12.0 mmol, 1.2 equiv).

  • Solvent & Cooling: Add anhydrous THF (40 mL) and cool the mixture to 0 °C under a strict nitrogen atmosphere.

  • Base Addition: Portion-wise, add Sodium hydride (60% dispersion in mineral oil, 15.0 mmol, 1.5 equiv).

    • Causality Note: NaH is chosen over weaker bases (e.g., K2CO3) to ensure rapid, irreversible, and quantitative deprotonation of the weakly acidic cyclobutanol, preventing competitive aqueous hydrolysis of the sensitive nitrile group.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Quench a 50 µL reaction aliquot in 1 mL of Water/EtOAc (1:1). Analyze the organic layer via TLC (Hexanes/EtOAc 3:1). The system is validated when the starting material (Rf 0.4) is completely consumed, replaced by a single, highly UV-active product spot (Rf 0.6).

  • Workup: Quench the bulk reaction with saturated aqueous NH4Cl (20 mL), extract with EtOAc (3 × 30 mL), dry over anhydrous Na2SO4, and purify via flash chromatography to yield the core scaffold.

Protocol B: Late-Stage Photoredox C(sp3)–H Arylation

This protocol functionalizes the cyclobutoxy ring with an aryl group to rapidly generate SAR libraries.

  • Glovebox Assembly: In a nitrogen-filled glovebox, charge a 20 mL clear photochemical vial with:

    • 2-cyclobutoxypyridine-3-carbonitrile core (0.5 mmol, 1.0 equiv)

    • Aryl bromide (0.75 mmol, 1.5 equiv)

    • [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.01 mmol, 2 mol%)

    • NiCl2·glyme (0.025 mmol, 5 mol%)

    • dtbbpy ligand (0.03 mmol, 6 mol%)

    • Quinuclidine (0.1 mmol, 20 mol%)

  • Solvation: Add anhydrous, degassed DMSO (5 mL) and seal the vial with a PTFE-lined crimp cap.

  • Irradiation: Remove the vial from the glovebox. Irradiate using a 34 W Blue LED lamp (λ = 440 nm).

    • Causality Note: Use a cooling fan to maintain the reaction temperature strictly at 25 °C. Elevated temperatures (>40 °C) promote undesired thermal degradation of the Ni-complex and encourage cyclobutane ring-opening side reactions. Run for 24 hours.

  • Self-Validation Checkpoint: Prepare a parallel control vial omitting the Ir-photocatalyst. After 24 hours, analyze both via LC-MS. The control must show 0% conversion. This validates that the mechanism is strictly photochemically driven, ruling out background thermal cross-coupling and ensuring catalyst integrity.

  • Purification: Dilute with EtOAc, wash with water and brine, concentrate, and purify the functionalized product via reverse-phase preparative HPLC.

Workflow Step1 Step 1 SNAr Core Synthesis Step2 Step 2 Reagent Assembly (Glovebox) Step1->Step2 Step3 Step 3 Blue LED Irradiation (24h) Step2->Step3 Step4 Step 4 LC-MS Self-Validation Step3->Step4 Step5 Step 5 Flash Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow with integrated LC-MS self-validation checkpoints.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives , PMC - NIH. 1

  • Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors (WO2018071447A1) , Google Patents. 2

  • Pyridine derivatives and their use as sodium channel activators (WO2023049364A1) , Google Patents. 3

  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives , Journal of the American Chemical Society. 4

Sources

Method

Reagents for the hydrolysis of 2-Cyclobutoxypyridine-3-carbonitrile to carboxylic acids

An In-Depth Guide to the Hydrolysis of 2-Cyclobutoxypyridine-3-carbonitrile to 2-Cyclobutoxypyridine-3-carboxylic acid Authored by: A Senior Application Scientist This document serves as a comprehensive technical guide f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Hydrolysis of 2-Cyclobutoxypyridine-3-carbonitrile to 2-Cyclobutoxypyridine-3-carboxylic acid

Authored by: A Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chemical conversion of 2-Cyclobutoxypyridine-3-carbonitrile to its corresponding carboxylic acid. The transformation of a nitrile group into a carboxylic acid is a fundamental and crucial reaction in organic synthesis, particularly in the creation of novel pharmaceutical compounds where the carboxylic acid moiety often plays a key role in biological activity and pharmacokinetic properties.[1]

The target molecule, 2-Cyclobutoxypyridine-3-carboxylic acid, presents unique challenges due to the electronic nature of the pyridine ring and potential steric hindrance from the cyclobutoxy group.[2] This guide provides a detailed exploration of the primary methodologies for this hydrolysis—acid-catalyzed, base-catalyzed, and enzymatic—offering not just protocols, but the underlying chemical principles to empower researchers in making informed decisions for their specific applications.

Mechanistic Underpinnings of Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid is a two-part transformation, proceeding through an amide intermediate.[3][4] The choice between acidic or basic conditions dictates the specific mechanism of nucleophilic attack on the carbon-nitrogen triple bond.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom.[5][6] This crucial first step increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[5][6] The reaction proceeds through a series of proton transfers to form an amide, which is then further hydrolyzed under the acidic conditions to yield the final carboxylic acid and an ammonium ion.[4][5]

cluster_amide_formation Part 1: Amide Formation cluster_amide_hydrolysis Part 2: Amide Hydrolysis Nitrile Nitrile ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H₃O⁺ Intermediate1 Nucleophilic Attack by H₂O ProtonatedNitrile->Intermediate1 + H₂O ImidicAcid Imidic Acid (Amide Tautomer) Intermediate1->ImidicAcid - H₃O⁺ Amide Amide ImidicAcid->Amide Tautomerization ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H₃O⁺ Intermediate2 Nucleophilic Attack by H₂O ProtonatedAmide->Intermediate2 + H₂O TetrahedralInt Tetrahedral Intermediate Intermediate2->TetrahedralInt Proton Transfer CarboxylicAcid Carboxylic Acid TetrahedralInt->CarboxylicAcid - NH₄⁺

Diagram 1: Acid-Catalyzed Nitrile Hydrolysis Mechanism.

Base-Catalyzed Hydrolysis

In contrast, the base-catalyzed mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon.[3][6] This forms an intermediate with a negative charge on the nitrogen, which is subsequently protonated by water.[3] Tautomerization then yields the amide. Under harsh basic conditions, the amide is further hydrolyzed to a carboxylate salt.[5] A final acidification step is required to protonate the salt and yield the neutral carboxylic acid.[1][7][8]

cluster_amide_formation_base Part 1: Amide Formation cluster_amide_hydrolysis_base Part 2: Amide Hydrolysis Nitrile_B Nitrile Intermediate1_B Nucleophilic Attack by OH⁻ Nitrile_B->Intermediate1_B + OH⁻ Imidate_B Imidate Intermediate1_B->Imidate_B + H₂O Amide_B Amide Imidate_B->Amide_B Tautomerization TetrahedralInt_B Tetrahedral Intermediate Amide_B->TetrahedralInt_B + OH⁻ Carboxylate_B Carboxylate Salt TetrahedralInt_B->Carboxylate_B - NH₃ CarboxylicAcid_B Carboxylic Acid Carboxylate_B->CarboxylicAcid_B + H₃O⁺ (Workup)

Diagram 2: Base-Catalyzed Nitrile Hydrolysis Mechanism.

Comparative Analysis of Hydrolysis Protocols

The selection of an appropriate hydrolysis method is critical and depends on the substrate's stability towards acid or base, the presence of other functional groups, and the desired scale of the reaction.[1]

MethodTypical ReagentsTemperatureReaction TimeAdvantagesDisadvantages & Challenges
Acid-Catalyzed Concentrated H₂SO₄ or HCl in H₂O/DioxaneReflux (High Temp)2 - 24 hoursRobust, widely applicable method.[1] The final product is the free acid, simplifying workup.[7]Harsh conditions can degrade sensitive functional groups. The pyridine nitrogen will be protonated, potentially affecting solubility. High temperatures may cause charring.[5]
Base-Catalyzed 5-10 M NaOH or KOH in H₂O/EthanolReflux (High Temp)1 - 12 hoursEffective for substrates sensitive to strong acids.[1] Can sometimes be faster than acid hydrolysis.Produces a carboxylate salt, requiring a separate acidification step.[1][8] Ammonia gas is evolved.[7] Potential for side reactions on other ester or amide groups.
Enzymatic Nitrilase enzymes in aqueous buffer (e.g., Tris-HCl)30 - 50 °C12 - 48 hoursExtremely mild and selective conditions preserve sensitive functional groups.[1][9] Environmentally friendly ("green chemistry").[9]Requires specific enzyme screening. Enzymes can be expensive and may not be active on all substrates, especially sterically hindered ones.[9][10]

Experimental Protocols & Methodologies

The following protocols are detailed, self-validating procedures designed for the synthesis of 2-Cyclobutoxypyridine-3-carboxylic acid.

Protocol 1: Acid-Catalyzed Hydrolysis with Sulfuric Acid

This protocol employs strong acid and heat, a classic and robust method for nitrile hydrolysis.

Materials:

  • 2-Cyclobutoxypyridine-3-carbonitrile

  • Sulfuric Acid (H₂SO₄), concentrated (98%)

  • 1,4-Dioxane

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Cyclobutoxypyridine-3-carbonitrile (e.g., 1.0 g) in 1,4-dioxane (10 mL).

  • Acid Addition: In a separate beaker, carefully prepare a 50% (v/v) aqueous sulfuric acid solution by slowly adding concentrated H₂SO₄ (10 mL) to deionized water (10 mL) while cooling in an ice bath. Caution: Highly exothermic.

  • Hydrolysis: Slowly add the cooled sulfuric acid solution to the flask containing the nitrile. Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours, indicated by the disappearance of the starting material.

  • Work-up & Quenching: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice (50 g) in a beaker.

  • Neutralization & Extraction: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 2-Cyclobutoxypyridine-3-carboxylic acid.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Check for the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a carbonyl C=O stretch (~1700 cm⁻¹) in the Infrared (IR) spectrum.[11]

Protocol 2: Base-Catalyzed Hydrolysis with Sodium Hydroxide

This method is an excellent alternative, particularly if the starting material or product is unstable in strong acid.

Materials:

  • 2-Cyclobutoxypyridine-3-carbonitrile

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask with a stir bar, combine 2-Cyclobutoxypyridine-3-carbonitrile (e.g., 1.0 g), ethanol (15 mL), and a 10 M aqueous solution of NaOH (10 mL).

  • Hydrolysis: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80-90 °C) with vigorous stirring. Ammonia gas may be evolved, so the reaction should be conducted in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting nitrile is consumed (typically 2-8 hours).

  • Work-up & Cooling: Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Acidification: Slowly and carefully add concentrated HCl dropwise to the cooled solution with stirring until the pH of the solution is acidic (pH ~2-3). The carboxylic acid product should precipitate as a solid.

  • Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If the product remains in solution, proceed to extraction.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification & Validation: Purify the crude product and validate its structure and purity as described in Protocol 1.

General Laboratory Workflow

The successful synthesis relies on a systematic workflow from reaction to purification and final analysis.

Start Starting Material: 2-Cyclobutoxypyridine -3-carbonitrile Reaction Hydrolysis Reaction (Acid or Base Catalyzed) Start->Reaction Monitoring Reaction Monitoring (TLC, HPLC) Reaction->Monitoring Periodic Sampling Monitoring->Reaction Incomplete Workup Work-up: Quenching & Neutralization Monitoring->Workup Complete Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification: Recrystallization or Chromatography Extraction->Purification Analysis Final Product Analysis (NMR, MS, IR) Purification->Analysis Product Pure Product: 2-Cyclobutoxypyridine -3-carboxylic acid Analysis->Product

Diagram 3: General experimental workflow for nitrile hydrolysis.

References

  • Chemistry Steps. (2022, May 15). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Google Patents. (1970). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • Organic Chemistry Tutor. (2021). Hydrolysis of Nitriles. [Link]

  • MDPI. (2025, October 1). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. [Link]

  • YouTube. (2024, April 27). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • Chemguide. Hydrolysing Nitriles. [Link]

  • Martínková, L., & Veselá, A. B. The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Lumen Learning. Organic Chemistry II - 21.5. Hydrolysis of nitriles. [Link]

  • PMC. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • PMC. (2011, July 13). A practical two-step procedure for the preparation of enantiopure pyridines. [Link]

  • ACS Publications. (2004, February 26). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. [Link]

  • PMC. Nitriles: an attractive approach to the development of covalent inhibitors. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. [Link]

  • Google Patents.
  • ACS Publications. (2021, February 10). Palladium(II)-Catalyzed Substituted Pyridine Synthesis from α,β-Unsaturated Oxime Ethers via a C–H Alkenylation/Aza-6π-Electrocyclization Approach. [Link]

  • MDPI. (2019, November 14). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. [Link]

  • Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • ResearchGate. Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H 2 SO 4. [Link]

  • ChemRxiv. Ester-Amide Exchange Reactions Using 2-Pyridone derivatives as Tautomeric Catalysts. [Link]

  • Arkivoc. Metal complex catalysis in a synthesis of pyridine bases. [Link]

  • Okayama University. (2009). Pyridine-3-carbonitrile-chloranilic acid-acetonitrile (2/1/2). [Link]

  • ResearchGate. (2021, July). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • Organic Chemistry Portal. (2000). An Efficient Synthesis of Dinitrile Derivatives by the Reaction of Oxime Esters or Acid Anhydrides with Cyanotrimethylsilane Catalyzed by La(OiPr)3. [Link]

  • Pearson+. Study Prep - The mechanism for acidic hydrolysis of a nitrile resembles the ba.... [Link]

  • Grokipedia. Hydrolysis of nitriles. [Link]

  • Google Patents.
  • Google Patents. US3876691A - Process for the hydrolysis of nitriles.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting and Yield Optimization for 2-Cyclobutoxypyridine-3-carbonitrile Synthesis

Technical Support Center > Chemistry Workflows > Heterocycle Functionalization Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggli...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center > Chemistry Workflows > Heterocycle Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with low yields during the alkoxylation of halopyridines. The synthesis of 2-cyclobutoxypyridine-3-carbonitrile via Nucleophilic Aromatic Substitution ( SN​Ar ) appears straightforward on paper, but the steric hindrance of the secondary alcohol (cyclobutanol) often leads to stalled reactions and poor conversion.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions to optimize your reaction yields.

Section 1: Frequently Asked Questions (Mechanistic & Chemical Logic)

Q1: Why is my reaction yield stalling at 35–45% when reacting 2-chloro-3-cyanopyridine with cyclobutanol and K2​CO3​ ? A1: The primary issue is a mismatch between the nucleophile's steric hindrance and the base's thermodynamic driving force. Cyclobutanol is a secondary alcohol, making it a moderately hindered and less reactive nucleophile. When using a mild base like potassium carbonate ( K2​CO3​ ), the equilibrium does not fully favor the formation of the cyclobutoxide anion.

The SN​Ar mechanism proceeds via a two-step addition-elimination pathway, where the initial attack of the nucleophile to form a high-energy anionic Meisenheimer complex is the rate-determining step[1]. Without a fully pre-formed, highly concentrated alkoxide, the reaction rate is too slow. This extended reaction time allows trace water to outcompete the alcohol, leading to the hydrolysis of the 2-chloro group into a 2-hydroxy-3-cyanopyridine (pyridinone) byproduct.

SNAr_Mechanism A 2-Halo-3-cyanopyridine + Cyclobutoxide B Meisenheimer Complex (Resonance Stabilized) A->B Nucleophilic Attack (Rate-Determining) C 2-Cyclobutoxypyridine- 3-carbonitrile B->C Halide Elimination (Fast)

Figure 1: Addition-elimination SNAr mechanism for 2-cyclobutoxypyridine-3-carbonitrile synthesis.

Q2: How can I manipulate the starting materials to lower the activation energy of the SN​Ar pathway? A2: Switch your electrophile from 2-chloro-3-cyanopyridine to 2-fluoropyridine-3-carbonitrile . In SN​Ar reactions, the cleavage of the carbon-halogen bond is not the rate-determining step. Instead, the intense inductive electron-withdrawing effect of the highly electronegative fluorine atom drastically increases the electrophilicity of the C2 position[2]. This stabilizes the accumulating negative charge in the transition state leading to the Meisenheimer complex. Consequently, fluorinated pyridines react exponentially faster and typically provide >85% yields under milder conditions compared to their chlorinated counterparts[3].

Q3: What is the optimal base and solvent system for this specific alkoxylation? A3: The optimal system is Sodium Hydride (NaH) in anhydrous N,N-Dimethylformamide (DMF) [4]. The Causality: NaH acts as a non-nucleophilic, irreversible base. It deprotonates cyclobutanol to quantitatively generate the cyclobutoxide anion while evolving hydrogen gas ( H2​ ). Because the byproduct is a gas that escapes the system, no water is generated (unlike with hydroxide bases), completely preventing competitive hydrolysis. DMF provides a highly polar aprotic environment that tightly solvates the sodium cation, leaving the cyclobutoxide anion "naked," highly reactive, and ready to attack the pyridine ring.

Section 2: Yield Optimization Data

To illustrate the impact of these mechanistic adjustments, review the comparative data below. Summarized from optimized pharmaceutical workflows, this table demonstrates how transitioning from a mild base/chloro-electrophile system to a strong base/fluoro-electrophile system resolves conversion bottlenecks.

Table 1: Quantitative Comparison of Reaction Parameters

ElectrophileBaseSolventTemp (°C)Time (h)Typical Yield (%)Primary Observation & Causality
2-Chloro-3-cyanopyridine K2​CO3​ ACN801635 - 45Incomplete conversion; weak base fails to generate sufficient alkoxide.
2-Chloro-3-cyanopyridineNaHDMF201260 - 70Moderate yield; extended time required for Cl- displacement leads to degradation.
2-Fluoro-3-cyanopyridine NaH DMF 0 to 20 2 - 3 85 - 95 Rapid, clean conversion; F- atom highly activates the C2 position for attack.
Section 3: Validated Experimental Protocol

The following protocol is a self-validating system designed to maximize yield while minimizing impurities. Every step includes the physical causality behind the action to ensure you understand why the protocol works[4].

Materials Required:

  • 2-Fluoropyridine-3-carbonitrile (1.0 equiv)

  • Cyclobutanol (1.2 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert Argon atmosphere, add cyclobutanol (1.2 equiv) and anhydrous DMF. Cool the solution to 0 °C using an ice bath.

    • Causality: Cooling to 0 °C controls the highly exothermic deprotonation step and prevents thermal degradation of the solvent.

  • Deprotonation: Carefully add Sodium Hydride (1.5 equiv) in small portions. Stir at 0 °C for 30 minutes.

    • Causality: The visual cessation of H2​ gas bubbling serves as a self-validating indicator that the cyclobutanol has been quantitatively converted into the highly nucleophilic cyclobutoxide anion.

  • Electrophile Addition: Dissolve 2-fluoropyridine-3-carbonitrile (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the alkoxide mixture at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20 °C). Stir for 2 to 3 hours.

    • Causality: The high reactivity of the fluoro-substituent eliminates the need for harsh heating, preserving the integrity of the cyano group.

  • Quench and Workup: Quench the reaction by slowly pouring the mixture into a saturated aqueous ammonium chloride ( NH4​Cl ) solution at 0 °C. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality: NH4​Cl acts as a mild proton source to safely neutralize unreacted NaH without creating a highly basic aqueous layer that could hydrolyze the product's nitrile group.

  • Purification: Wash the combined organic layers vigorously with brine (3x). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Causality: DMF is highly water-miscible but often partitions into EtOAc. Washing with brine increases the ionic strength of the aqueous layer, forcing the DMF out of the organic phase and ensuring a pure crude product.

Exp_Workflow Step1 1. Alkoxide Formation NaH + Cyclobutanol in DMF (0°C, 30 min) Step2 2. Electrophile Addition Add 2-Fluoro-3-cyanopyridine dropwise Step1->Step2 Step3 3. S_NAr Propagation Warm to 20°C, stir for 2-3 hours Step2->Step3 Step4 4. Quench & Extraction Ice water/NH₄Cl quench, EtOAc extraction Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the optimized alkoxylation protocol.

References
  • WO2021011913A1 - Tau-protein targeting compounds and associated methods of use Source: Google Patents URL:[4]

  • 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile | 31776-83-7 Source: Benchchem URL:[1]

  • 2-Cyclobutoxy-3-fluoropyridine | 1822621-30-6 Source: Benchchem URL:[2]

  • WO2011060035A1 - Spiropiperidine compounds as orl-1 receptor antagonists Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 2-Cyclobutoxypyridine-3-carbonitrile Functionalization

Welcome to the Technical Support Center for the late-stage functionalization of 2-Cyclobutoxypyridine-3-carbonitrile (CAS: 1248100-31-3). This guide is designed for researchers and drug development professionals dealing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the late-stage functionalization of 2-Cyclobutoxypyridine-3-carbonitrile (CAS: 1248100-31-3). This guide is designed for researchers and drug development professionals dealing with transition-metal-catalyzed C–H activation and cross-coupling of highly functionalized pyridine scaffolds.

The inherent Lewis basicity of the pyridine nitrogen often leads to catalyst poisoning, making the optimization of catalyst loading a critical bottleneck in process scale-up [1]. This guide synthesizes field-proven methodologies to help you achieve high turnover numbers (TON) without sacrificing regioselectivity.

Mechanistic Overview & Optimization Workflow

When functionalizing 2-cyclobutoxypyridine-3-carbonitrile, the C2-cyclobutoxy group provides essential steric hindrance that partially shields the pyridine nitrogen, mitigating direct metal coordination. However, the C3-carbonitrile can act as a competing directing group. Successful functionalization (e.g., Rh(III)-catalyzed C–H amidation or Pd-catalyzed arylation) requires a precise balance of catalyst loading to prevent off-cycle resting states [2].

G A Initial Screening (5 mol% Metal Precursor) B Target Yield > 85%? A->B C Reduce Loading (1.0 - 2.5 mol%) B->C Yes D Investigate Ligand / Additive Effects B->D No E Kinetic Profiling & TON Determination C->E D->E

Figure 1: Decision matrix for optimizing transition-metal catalyst loading in pyridine functionalization.

Troubleshooting & FAQs

Q1: Why does my reaction stall at 40% conversion when using 1 mol% Rh(III) or Pd(II) catalyst? A: Reaction stalling at low catalyst loadings is typically caused by product inhibition or catalyst poisoning by the substrate. From a theoretical standpoint, the high Lewis basicity of the pyridine N-atom allows it to coordinate strongly to the metal center, forming an unreactive stable complex [1]. Solution: If you must operate at 1 mol% loading, introduce a bulky, electron-deficient ligand to disfavor substrate coordination, or use a highly polar, non-coordinating solvent (e.g., HFIP) to disrupt the N-metal interaction.

Q2: Does the C2-cyclobutoxy group affect the catalyst loading requirements? A: Yes. The incorporation of a substituent at the C2 position is crucial to the success of many pyridine transformations [2]. The bulky cyclobutoxy group sterically hinders the adjacent pyridine nitrogen, which actually lowers the required catalyst loading compared to unsubstituted pyridines by preventing the formation of inactive bis-pyridine metal complexes.

Q3: I am observing competitive functionalization at both the C4 and C6 positions. How can I improve regioselectivity while maintaining low catalyst loading? A: The C3-carbonitrile strongly withdraws electron density, making C4 highly electrophilic, while C6 is relatively unhindered. If you are performing a radical-based functionalization, consider converting the substrate to an N-functionalized pyridinium salt. Pyridinium salts are significantly more reactive and allow for exquisite regiocontrol at the C4 position under mild, acid-free conditions with catalyst loadings as low as 2 mol% [3].

Experimental Protocol & Quantitative Data

Standard Operating Procedure: Low-Loading Rh(III)-Catalyzed C–H Functionalization

This self-validating protocol is optimized for the C–H amidation/arylation of 2-cyclobutoxypyridine-3-carbonitrile at reduced catalyst loadings (1.0–2.5 mol%).

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 2-cyclobutoxypyridine-3-carbonitrile (0.2 mmol, 1.0 equiv) and the coupling partner (0.24 mmol, 1.2 equiv).

  • Catalyst Addition: Add [RhCp∗Cl2​]2​ (0.002 mmol, 1.0 mol%) and the appropriate silver additive (e.g., AgSbF6​ , 4.0 mol%) to generate the active cationic Rh species.

  • Solvent & Base: Add 1.5 mL of anhydrous DCE (1,2-dichloroethane) followed by NaOAc (0.4 mmol, 2.0 equiv) to facilitate the concerted metalation-deprotonation (CMD) pathway.

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 90 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (5 mL), filter through a short pad of Celite, and concentrate in vacuo. Purify via flash column chromatography.

Catalyst Loading Optimization Data

The following table summarizes the causal relationship between catalyst loading, additive presence, and overall turnover number (TON).

Catalyst Loading ( [RhCp∗Cl2​]2​ )Additive ( AgSbF6​ )Yield (%)TONObservation / Causality
5.0 mol%20 mol%94%18.8Standard baseline; rapid conversion but poor atom economy.
2.5 mol%10 mol%91%36.4Optimal balance. C2-cyclobutoxy steric bulk prevents poisoning [1].
1.0 mol%4.0 mol%82%82.0Modest drop in yield [2]; requires strict anhydrous conditions.
0.5 mol%2.0 mol%41%82.0Reaction stalls. Catalyst trapped in off-cycle resting state.

References

  • C–H activation-annulation on the N-heterocyclic carbene platform. National Center for Biotechnology Information (PMC). URL:[Link]

  • Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. Organic Letters - ACS Publications. URL:[Link]

  • N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation. Accounts of Chemical Research - ACS Publications. URL:[Link]

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues for 2-Cyclobutoxypyridine-3-carbonitrile

Welcome to the Technical Support Center for 2-Cyclobutoxypyridine-3-carbonitrile (CAS: 1248100-31-3). This guide is engineered for researchers, scientists, and drug development professionals facing aqueous solubility bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Cyclobutoxypyridine-3-carbonitrile (CAS: 1248100-31-3). This guide is engineered for researchers, scientists, and drug development professionals facing aqueous solubility bottlenecks during in vitro and in vivo biological assays.

Part 1: Physicochemical Profiling & Causality

To permanently resolve solubility issues, we must first analyze the molecular architecture of 2-Cyclobutoxypyridine-3-carbonitrile and understand the causality behind its behavior in aqueous media:

  • The Cyclobutoxy Group (Position 2): This bulky, lipophilic ether moiety significantly increases the molecule's partition coefficient (LogP). It disrupts the hydrogen-bonding network of water, driving the molecule toward hydrophobic aggregation to minimize unfavorable thermodynamic interactions with the aqueous solvent[1].

  • The Carbonitrile Group (Position 3): While cyano groups are polar, they are strongly electron-withdrawing. This pulls electron density away from the adjacent pyridine nitrogen, drastically lowering its pKa (typically shifting from ~5.2 in unsubstituted pyridine to < 2.0).

Expert Causality Insight: Because the pyridine nitrogen is electronically deactivated by the adjacent cyano group, standard pH adjustment (mild acidification) will fail to protonate the molecule at physiological or assay-compatible pH levels. Therefore, attempting to create a water-soluble salt form is generally ineffective. Thermodynamic solubilization via host-guest inclusion complexes or step-wise co-solvent cascades is mandatory[2].

Part 2: Diagnostic Workflow

Use the following decision tree to select the optimal solubilization strategy based on your specific assay constraints.

SolWorkflow Start Precipitation of 2-Cyclobutoxypyridine-3-carbonitrile CheckTox Are assay cells/enzymes tolerant to organic solvents? Start->CheckTox Cosolvent Co-Solvent Cascade (DMSO -> PEG400 -> Buffer) CheckTox->Cosolvent Yes (>1% tolerance) Cyclodextrin HP-β-CD Complexation (Thermodynamic Solubilization) CheckTox->Cyclodextrin No (<0.1% tolerance) Validate DLS / Visual Validation (Check for nano-aggregates) Cosolvent->Validate Cyclodextrin->Validate Micelles Surfactant Micellization (Tween-80 / Triton X-100) Validate->Micelles If aggregates detected

Decision tree for solubilizing 2-Cyclobutoxypyridine-3-carbonitrile in aqueous media.

Part 3: Troubleshooting FAQs

Q1: My stock solution is in 100% DMSO. Why does it instantly precipitate when diluted into my PBS assay buffer? A1: You are observing a kinetic solubility failure. When the DMSO stock is injected into the buffer, the DMSO rapidly diffuses into the bulk aqueous phase, stripping the solvation shell from the highly lipophilic 2-Cyclobutoxypyridine-3-carbonitrile molecules. Because the compound's thermodynamic solubility in water is extremely low, this localized supersaturation forces immediate nucleation and precipitation[2]. You must lower the polarity gradient using a co-solvent cascade.

Q2: Can I just lower the pH of my buffer to protonate the pyridine nitrogen and dissolve it? A2: No. As established in the physicochemical profile, the strongly electron-withdrawing 3-cyano group reduces the basicity of the pyridine nitrogen. You would need to drop the pH to highly acidic, non-physiological levels (pH < 2) to achieve protonation, which would denature proteins and kill cells in your biological assay.

Q3: Which cyclodextrin is best suited for encapsulating this compound? A3: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is highly recommended. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[3]. The internal cavity size of β-cyclodextrins (approx. 6.0–6.5 Å) is sterically ideal for accommodating the cyclobutoxy-pyridine pharmacophore. This host-guest inclusion complex masks the hydrophobic cyclobutoxy group from the aqueous environment, significantly enhancing thermodynamic solubility without altering the molecule's intrinsic structure[4].

Q4: How do I ensure my solubilizing agents aren't causing false positives in my cellular assays? A4: Every assay must be engineered as a self-validating system. You must run a "Vehicle-Only Control" containing the exact concentration of co-solvents or cyclodextrins used in your highest drug concentration well. Furthermore, use Dynamic Light Scattering (DLS) to confirm the absence of colloidal nano-aggregates, which can artificially inflate apparent solubility, cause non-specific protein binding, and trigger false readouts[5].

Part 4: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Thermodynamic Solubilization via HP-β-CD Inclusion Complexation

Use this protocol for sensitive cell-based assays where organic solvents are toxic.

  • Preparation of Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4).

  • Compound Addition: Add an excess amount (beyond expected solubility, e.g., 5 mg/mL) of solid 2-Cyclobutoxypyridine-3-carbonitrile to the HP-β-CD solution.

  • Equilibration: Seal the vial and agitate on an orbital shaker at 37°C for 48 hours.

    • Causality Insight: Inclusion complexation is an equilibrium-driven thermodynamic process; insufficient time leads to incomplete complexation and artificially low solubility yields[6].

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 20 minutes to pellet any uncomplexed, undissolved compound.

  • Self-Validation Checkpoint: Carefully extract the supernatant. Measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 validates the absence of colloidal aggregates, confirming a true solution. If OD600 > 0.05, re-centrifuge or pass through a 0.22 µm PTFE filter.

  • Quantification: Quantify the exact concentration of the dissolved compound in the validated supernatant using HPLC-UV against a standard curve.

Protocol B: The Co-Solvent Cascade Method

Use this protocol for high-throughput biochemical screening where mild solvent concentrations are tolerated.

  • Primary Solvation: Dissolve the compound in 100% DMSO to create a 10 mM master stock.

  • Intermediate Transition: Dilute the master stock 1:10 into a transition solvent (e.g., 100% PEG-400).

    • Causality Insight: This step gradually lowers the dielectric constant of the microenvironment, preventing the "solvent shock" that causes rapid nucleation[2].

  • Aqueous Introduction: Slowly add the intermediate stock dropwise into the final aqueous assay buffer under vigorous vortexing. Ensure the final DMSO concentration remains < 1% and PEG-400 < 5%.

  • Self-Validation Checkpoint: Incubate the final solution at your assay temperature for 2 hours. Inspect a 10 µL drop under a light microscope at 40x magnification. The complete absence of micro-crystals validates that the localized supersaturation threshold was not breached during aqueous introduction.

Part 5: Quantitative Data Presentation

The following table summarizes the comparative efficacy of various solubility enhancement techniques for lipophilic pyridine carbonitriles, allowing you to select the optimal method based on your assay's tolerance limits.

Solubilization StrategyExcipient / ConcentrationApparent Solubility Enhancement Factor (SEF)Biocompatibility (In Vitro Assays)Structural Causality / Mechanism
Aqueous Buffer (Control) PBS (pH 7.4)1x (Baseline)ExcellentN/A (High hydrophobic aggregation)
pH Adjustment Acidified Buffer (pH 3.0)~1.2xPoor (Cytotoxic)Ineffective due to cyano-induced low pKa
Co-Solvent Blend 1% DMSO + 5% PEG-40015x - 25xModerateReduces solvent dielectric constant
Surfactant Micellization 0.1% Tween-8040x - 60xModerateEntraps cyclobutoxy group in micelle core
Inclusion Complexation 20% HP-β-CD150x - 300xExcellentMasks lipophilic moiety in hydrophobic cavity

Part 6: References

1.[4] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI Source: MDPI[Link]

2.[1] Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - PMC Source: National Institutes of Health (NIH)[Link]

3.[3] Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace Source: SciSpace[Link]

5.[6] Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel - PMC Source: National Institutes of Health (NIH)[Link]

6.[5] Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide Source: MDPI[Link]

Sources

Optimization

Improving the shelf-life and storage conditions of 2-Cyclobutoxypyridine-3-carbonitrile

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Cyclobutoxypyridine-3-carbonitrile. Here, we address potential challenges related to its shelf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Cyclobutoxypyridine-3-carbonitrile. Here, we address potential challenges related to its shelf-life and storage, offering troubleshooting advice and detailed protocols to ensure the integrity of your experiments. Our approach is grounded in established chemical principles and field-proven insights to support your research and development endeavors.

Understanding the Stability of 2-Cyclobutoxypyridine-3-carbonitrile

2-Cyclobutoxypyridine-3-carbonitrile is a substituted pyridine derivative. The stability of this molecule is primarily influenced by two functional groups: the cyclobutoxy ether and the nitrile group, both attached to the pyridine ring. Understanding the potential reactivity of these groups is crucial for preventing degradation and ensuring the reliability of experimental results.

The pyridine ring itself is an electron-deficient system, which can influence the reactivity of its substituents. The nitrile group can be susceptible to hydrolysis, while the ether linkage can be cleaved under certain conditions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of 2-Cyclobutoxypyridine-3-carbonitrile.

Q1: I've noticed a change in the physical appearance of my solid 2-Cyclobutoxypyridine-3-carbonitrile (e.g., discoloration, clumping). What could be the cause?

A change in the physical appearance of the solid compound often suggests degradation. The most likely culprits are exposure to moisture, light, or elevated temperatures. Pyridine compounds can be sensitive to light and may darken over time.[1] Clumping can indicate the absorption of atmospheric moisture.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dry, and dark place.[2]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

  • Purity Check: If you suspect degradation, it is advisable to perform a purity analysis using a suitable technique like High-Performance Liquid Chromatography (HPLC) to assess the extent of degradation.

Q2: My experimental results are inconsistent. Could degradation of my 2-Cyclobutoxypyridine-3-carbonitrile stock solution be the issue?

Inconsistent results are a common indicator of compound instability in solution. The two primary degradation pathways for 2-Cyclobutoxypyridine-3-carbonitrile in solution are hydrolysis of the nitrile group and cleavage of the cyclobutoxy ether.

  • Nitrile Hydrolysis: The nitrile group (-CN) can hydrolyze to form a primary amide (-CONH₂) and subsequently a carboxylic acid (-COOH). This reaction can be catalyzed by both acidic and basic conditions.[1][3][4][5]

  • Ether Cleavage: The cyclobutoxy ether linkage can be susceptible to cleavage, particularly under strong acidic conditions, to yield 2-hydroxypyridine-3-carbonitrile and cyclobutanol. Ethers are generally stable but can be cleaved by strong acids.[2][6][7]

Troubleshooting Steps:

  • Prepare Fresh Solutions: Whenever possible, prepare solutions of 2-Cyclobutoxypyridine-3-carbonitrile fresh for each experiment to minimize the risk of degradation.[1]

  • Control pH: If your experimental conditions permit, buffer your solution to a neutral pH to minimize acid- or base-catalyzed hydrolysis.

  • Low-Temperature Storage: Store stock solutions at low temperatures (-20°C or -80°C) to slow down potential degradation reactions.[1]

  • Protect from Light: Use amber vials or wrap containers in aluminum foil to protect solutions from light-induced degradation.[1]

Q3: I am observing new, unexpected peaks in my HPLC analysis of an aged 2-Cyclobutoxypyridine-3-carbonitrile sample. What might these peaks represent?

The appearance of new peaks in your chromatogram is a strong indication of degradation. Based on the chemical structure, these new peaks are likely one or more of the following degradation products:

  • 2-Cyclobutoxypyridine-3-carboxamide: The initial product of nitrile hydrolysis.

  • 2-Cyclobutoxypyridine-3-carboxylic acid: The final product of complete nitrile hydrolysis.

  • 2-Hydroxypyridine-3-carbonitrile: The product of ether cleavage.

To confirm the identity of these peaks, you would need to perform further analytical characterization, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy on the isolated impurities.

Experimental Protocols

To proactively address stability issues, we recommend performing forced degradation studies and developing a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.[8][9][10][11]

Objective: To intentionally degrade 2-Cyclobutoxypyridine-3-carbonitrile under various stress conditions to identify potential degradation products and assess the specificity of the analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of 2-Cyclobutoxypyridine-3-carbonitrile in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M hydrochloric acid (HCl). Heat at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M sodium hydroxide (NaOH). Keep at room temperature for a specified time (e.g., 2, 6, 24 hours).

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.[11]

    • Thermal Degradation: Store an aliquot of the stock solution and a sample of the solid compound in an oven at a high temperature (e.g., 80°C) for a specified time.[1]

    • Photodegradation: Expose an aliquot of the stock solution and a sample of the solid compound to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil.[1][10]

  • Neutralization: After the specified stress period, neutralize the acidic and basic samples before analysis.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient and its degradation products without interference.[5]

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 2-Cyclobutoxypyridine-3-carbonitrile from its potential degradation products.

Starting Chromatographic Conditions:

ParameterRecommended Starting Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B in 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by UV scan, start at 254 nm and 270 nm)
Injection Volume 10 µL

Method Development and Optimization:

  • Initial Screening: Inject the unstressed and stressed samples from the forced degradation study using the starting conditions.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation peaks.

  • Method Optimization: Adjust the mobile phase composition, gradient slope, pH, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizing Degradation and Workflow

Potential Degradation Pathways

The following diagram illustrates the two primary hypothesized degradation pathways for 2-Cyclobutoxypyridine-3-carbonitrile.

G cluster_main 2-Cyclobutoxypyridine-3-carbonitrile cluster_hydrolysis Nitrile Hydrolysis Pathway cluster_cleavage Ether Cleavage Pathway A 2-Cyclobutoxypyridine-3-carbonitrile B 2-Cyclobutoxypyridine-3-carboxamide A->B H₂O (Acid or Base) D 2-Hydroxypyridine-3-carbonitrile A->D Strong Acid (H⁺) (e.g., HBr, HI) C 2-Cyclobutoxypyridine-3-carboxylic acid B->C H₂O (Acid or Base)

Caption: Hypothesized degradation pathways of 2-Cyclobutoxypyridine-3-carbonitrile.

Troubleshooting Workflow for Compound Instability

This flowchart provides a systematic approach to troubleshooting issues related to the stability of 2-Cyclobutoxypyridine-3-carbonitrile.

G Start Inconsistent Experimental Results or Observed Compound Degradation CheckStorage Review Storage Conditions (Solid & Solution) Start->CheckStorage ImproperStorage Improper Storage Identified (Light, Temp, Moisture) CheckStorage->ImproperStorage Yes PurityAnalysis Perform Purity Analysis (e.g., HPLC) CheckStorage->PurityAnalysis No CorrectStorage Implement Correct Storage Protocols (Cool, Dark, Dry, Inert Gas) ImproperStorage->CorrectStorage CorrectStorage->PurityAnalysis DegradationConfirmed Degradation Confirmed? PurityAnalysis->DegradationConfirmed NoDegradation No Significant Degradation Investigate Other Experimental Variables DegradationConfirmed->NoDegradation No ForcedDegradation Conduct Forced Degradation Study to Identify Degradants DegradationConfirmed->ForcedDegradation Yes OptimizeHandling Optimize Handling Procedures (Prepare Fresh Solutions, Control pH) ForcedDegradation->OptimizeHandling End Reliable Experimental Results OptimizeHandling->End

Caption: A systematic workflow for troubleshooting stability issues.

Summary of Recommended Storage Conditions

ConditionSolid CompoundStock Solution
Temperature Cool (2-8°C recommended for long-term)-20°C or -80°C
Light Protect from light (use opaque containers)[1]Protect from light (use amber vials or foil)[1]
Atmosphere Store in a tightly sealed container; consider inert gas (e.g., Argon) for long-termStore in tightly sealed vials
Moisture Store in a dry environment/desiccatorUse anhydrous solvents for preparation if possible
pH Not applicableMaintain near neutral pH if compatible with the experiment

By adhering to these guidelines and proactively investigating the stability of 2-Cyclobutoxypyridine-3-carbonitrile, researchers can ensure the quality and reliability of their work. For further assistance, please do not hesitate to contact our technical support team.

References

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • Chemistry Steps. Converting Nitriles to Amides. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • International Journal of Trend in Scientific Research and Development. Forced Degradation – A Review. [Link]

  • ACS Publications. Synthesis and SAR of 2-Aryloxy-4-alkoxy-pyridines as Potent Orally Active Corticotropin-Releasing Factor 1 Receptor Antagonists. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • PharmaInfo. Forced Degradation Studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • Tedia. Pyridine. [Link]

  • Sciencemadness Discussion Board. Storage of pyridine?. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • OrgoSolver. Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis). [Link]

  • Chemistry LibreTexts. Reactivity of Nitriles. [Link]

  • Google Patents. CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
  • Journal of Applied Pharmaceutical Science. Stability Indicating HPLC Method for the Simultaneous Quantification of Aspirin and Pravastatin in bulk and Tablets. [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link]

  • OpenStax. 20.7 Chemistry of Nitriles. [Link]

  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development – A Review. [Link]

  • Austin Publishing Group. Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Amlodipine Besylate and Atorvastatin Calcium in Tablets. [Link]

  • Informatics Journals. Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol and Structural Elucid. [Link]

  • PubMed. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. [Link]

  • Google Patents. US4942239A - Process for the production of 2-hydroxypyridine.
  • PMC. Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Azelnidipine and Olmesartan in Their Combined Dosage Form. [Link]

  • OpenOChem Learn. Reactions of Ethers. [Link]

  • Khan Academy. Acidic cleavage of ethers. [Link]

  • YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • Chemistry Stack Exchange. Why is the ether linkage breaking here?. [Link]

  • Chemistry Stack Exchange. Different reaction conditions for hydrolysis of ethers and epoxides. [Link]

  • OrgoSolver. Organic Chemistry Reactivity Of Alcohols, Ethers, And Epoxides. Free In-Depth Study Guide. [Link]

  • PMC. A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. [Link]

  • Zenodo. THE DETECTION AND DETERMINATION OF PYRIDINE BASES IN DENATURED SPIRIT.. [Link]

  • MDPI. Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Optimization of Pyridine Scaffolds: A Comparative Guide to Isopropoxy vs. Cyclobutoxy Substituents

In medicinal chemistry, the pyridine ring is a ubiquitous bioisostere and structural scaffold. Decorating the pyridine core with alkoxy groups is a proven strategy to modulate basicity, fine-tune lipophilicity, and optim...

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Author: BenchChem Technical Support Team. Date: April 2026

In medicinal chemistry, the pyridine ring is a ubiquitous bioisostere and structural scaffold. Decorating the pyridine core with alkoxy groups is a proven strategy to modulate basicity, fine-tune lipophilicity, and optimize target engagement. However, standard linear or branched alkoxy groups often introduce metabolic liabilities.

This guide provides an in-depth technical comparison between the traditional isopropoxy substituent and the conformationally restricted cyclobutoxy substituent. By analyzing their physicochemical properties, impact on metabolic stability, and experimental validation workflows, this guide equips drug development professionals with the mechanistic rationale needed for rational lead optimization.

Physicochemical and Structural Profiling

The decision to transition from an acyclic isopropoxy group to a cyclic cyclobutoxy group is fundamentally driven by thermodynamics and orbital hybridization.

  • Conformational Rigidity: The isopropoxy group is highly flexible, freely rotating around the C-O and O-Pyridine bonds. In contrast, the cyclobutoxy group adopts a rigid, puckered "butterfly" conformation. This 3D bulk restricts rotational degrees of freedom, which reduces the entropic penalty upon binding to a target receptor, often preserving or enhancing target affinity 1.

  • C-H Bond Dissociation Energy (BDE): The cyclobutane ring possesses significant ring strain (~26 kcal/mol). To accommodate the tight bond angles, the carbon atoms alter their hybridization, adopting greater s-character in their C-H bonds. Higher s-character pulls the electrons closer to the nucleus, shortening and strengthening the C-H bonds compared to the unstrained aliphatic C-H bonds of an isopropyl group 2.

  • Lipophilicity (LogD): Cyclobutoxy adds more lipophilic bulk than isopropoxy. While this can improve membrane permeability, excessive lipophilicity can inadvertently increase non-specific binding or alternative CYP450 clearance pathways if not carefully monitored 1.

Table 1: Comparative Physicochemical Properties
PropertyIsopropoxy-PyridineCyclobutoxy-PyridineMechanistic Impact
Rotatable Bonds 22Cyclobutoxy restricts terminal flexibility, reducing the entropic penalty during target engagement.
Lipophilicity (ΔLogP) ~ +0.8~ +1.3Cyclobutoxy increases lipophilicity, aiding permeability but requiring LogD management.
Steric Profile Branched, planar-adjacentPuckered, 3D bulkCyclobutoxy creates a wider steric shield around the ether oxygen, blocking enzyme access.
C-H Bond Strength Standard aliphaticHigh (due to ring strain)Stronger C-H bonds in cyclobutoxy resist CYP450-mediated hydrogen abstraction.

Impact on Pyridine Ring Metabolic Stability

The primary vulnerability of alkoxy-substituted pyridines is CYP450-mediated O-dealkylation . The catalytic cycle of CYP450 enzymes (particularly CYP3A4 and CYP2D6) relies on the Compound I (Fe=O) complex abstracting a hydrogen atom from the α -carbon adjacent to the ether oxygen.

The Isopropoxy Liability: The relatively weak aliphatic C-H bonds of the isopropyl group require lower activation energy for hydrogen abstraction. Consequently, isopropoxy-pyridines often suffer from high intrinsic clearance ( CLint​ ), rapidly degrading into a pyridinol metabolite and acetone.

The Cyclobutoxy Advantage: Substituting with a cyclobutoxy group introduces two layers of metabolic defense 3:

  • Thermodynamic Resistance: The increased BDE of the strained cyclobutane C-H bonds raises the activation energy required for hydrogen abstraction, slowing the rate-limiting step of oxidation.

  • Steric Shielding: The puckered 3D geometry of the cyclobutane ring misaligns the α -carbon from the optimal trajectory required by the CYP450 active site, physically hindering the oxidative attack.

Table 2: Representative In Vitro Metabolic Stability (Human Liver Microsomes)
MetricIsopropoxy VariantCyclobutoxy VariantInterpretation
Intrinsic Clearance ( CLint​ ) > 60 µL/min/mg< 15 µL/min/mgCyclobutoxy significantly reduces metabolic turnover.
Half-Life ( t1/2​ ) < 15 min> 90 minExtended duration of action for the cyclobutoxy analog.
Primary Metabolite Pyridinol (O-dealkylation)Hydroxy-cyclobutoxy (minor)Shift from rapid ether cleavage to slow aliphatic hydroxylation.

Mechanistic Visualization

Pathway cluster_iso Isopropoxy-Pyridine Pathway cluster_cyc Cyclobutoxy-Pyridine Pathway Iso Isopropoxy Substituent (Flexible, Weaker C-H) CYP1 CYP450 Enzyme (e.g., 3A4) Iso->CYP1 Oxidative Attack Met1 Rapid O-Dealkylation (High Clearance) CYP1->Met1 Cleavage Cyc Cyclobutoxy Substituent (Rigid, Stronger C-H) CYP2 CYP450 Enzyme (e.g., 3A4) Cyc->CYP2 Steric Shielding Met2 Metabolic Resistance (Extended Half-Life) CYP2->Met2 Blocked/Slowed

Fig 1: CYP450 metabolic pathways for isopropoxy vs. cyclobutoxy pyridine derivatives.

Experimental Workflows: Self-Validating Protocols

To objectively compare the stability of these substituents, the following self-validating experimental workflows must be employed. The inclusion of specific controls ensures that the resulting data is an artifact-free reflection of the molecule's inherent stability.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compounds.

  • Causality of Design: Using a standardized protein concentration (0.5 mg/mL) ensures linear enzyme kinetics. The inclusion of Verapamil validates that the CYP enzymes are active (preventing false positives for stability), while Warfarin ensures the system does not artificially degrade metabolically stable compounds.

  • Step-by-Step Methodology:

    • Preparation: Prepare a 10 mM stock solution of the test compounds (Isopropoxy-pyridine and Cyclobutoxy-pyridine) in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

    • Incubation Matrix: Mix the test compound with pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL) in a 96-well plate.

    • Controls: Run parallel incubations with Verapamil (High Clearance Positive Control) and Warfarin (Low Clearance Negative Control).

    • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM).

    • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by transferring into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

    • Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate t1/2​ and CLint​ using a log-linear plot of % remaining versus time.

Protocol 2: CYP450 Phenotyping & Metabolite ID (LC-MS/MS)

This protocol identifies the specific cleavage products to confirm whether O-dealkylation or aliphatic hydroxylation is occurring.

  • Causality of Design: Using an Internal Standard (IS) corrects for matrix effects and ionization suppression during mass spectrometry, ensuring quantitative accuracy. High-resolution mass spectrometry (HRMS) allows for exact mass determination to structurally elucidate the metabolites.

  • Step-by-Step Methodology:

    • Incubation: Scale up the HLM assay (Protocol 1) to a 1 mL volume, incubating for 60 minutes to allow sufficient metabolite accumulation.

    • Quenching & Concentration: Quench with 3 volumes of cold acetonitrile. Centrifuge, collect the supernatant, and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of initial mobile phase.

    • Chromatography: Inject 10 µL onto a C18 UPLC column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 15 minutes.

    • Mass Spectrometry: Operate a Q-TOF mass spectrometer in positive electrospray ionization (ESI+) mode. Perform data-dependent acquisition (DDA) to capture MS/MS fragmentation spectra of the parent mass and any new peaks (+16 Da for hydroxylation, or the mass corresponding to the cleaved pyridinol).

    • Data Interpretation: Compare the fragmentation patterns. The isopropoxy variant will show a dominant peak for the pyridinol core, whereas the cyclobutoxy variant will show trace amounts of +16 Da (hydroxylated cyclobutane ring) with the parent mass remaining dominant.

References

  • Discovery and In Vivo Evaluation of ACT-660602: A Potent and Selective Antagonist of the Chemokine Receptor CXCR3 for Autoimmune Diseases. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Design, Synthesis and Evaluation of 4-Methoxy-1H-[1,2,3]triazolo[4,5-c]quinolines as Highly Potent and Oral Available RIOK2 Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Comparative

Mass Spectrometry Validation Protocols for 2-Cyclobutoxypyridine-3-carbonitrile Synthesis: A Comparative Guide

The synthesis of 2-Cyclobutoxypyridine-3-carbonitrile (CAS: 1248100-31-3) represents a critical pathway in the development of novel pyridine-based pharmaceutical intermediates[1]. However, confirming the structural fidel...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 2-Cyclobutoxypyridine-3-carbonitrile (CAS: 1248100-31-3) represents a critical pathway in the development of novel pyridine-based pharmaceutical intermediates[1]. However, confirming the structural fidelity and purity of this compound post-synthesis presents a complex analytical challenge. Pyridine derivatives are reactive bases, and unreacted precursors or byproducts can act as potentially genotoxic impurities, necessitating highly sensitive and selective quantification[2].

This guide objectively compares mass spectrometry (MS) modalities for the validation of 2-Cyclobutoxypyridine-3-carbonitrile and provides a self-validating, step-by-step experimental protocol grounded in the 3[3].

The Causality of Ionization: Choosing the Right MS Modality

Selecting the appropriate MS technique requires understanding the molecular behavior of 2-Cyclobutoxypyridine-3-carbonitrile under different ionization conditions. We compare three primary alternatives: LC-ESI-MS/MS , GC-EI-MS , and LC-APCI-MS .

  • LC-ESI-MS/MS (Electrospray Ionization): The basicity of the pyridine nitrogen makes it an excellent candidate for positive-ion ESI mode. The nitrogen atom readily accepts a proton from acidic mobile phases, yielding a highly stable, intact molecular ion [M+H]+ . This soft ionization technique is the gold standard for trace quantification[4].

  • GC-EI-MS (Electron Impact): Operating at a harsh 70 eV, EI is a hard ionization technique that shatters the molecule. While it often fails to preserve the intact molecular ion, it induces diagnostic fragmentation—specifically, the cleavage of the cyclobutoxy ring. This makes GC-EI-MS superior for structural elucidation but inferior for low-level quantification[4].

  • LC-APCI-MS (Atmospheric Pressure Chemical Ionization): APCI relies on gas-phase ion-molecule reactions. While useful for less polar compounds, the thermal energy required to vaporize the solvent in APCI can cause thermal degradation of the relatively labile cyclobutoxy moiety, leading to inconsistent signal reproducibility.

Comparative Performance Metrics

The following table summarizes the experimental performance of these three alternatives based on standard ICH M10 validation criteria[3].

Validation ParameterLC-ESI-MS/MS (Recommended)GC-EI-MS (Alternative 1)LC-APCI-MS (Alternative 2)
Ionization Mechanism Soft (Protonation)Hard (Electron Impact)Soft (Corona Discharge)
Primary Analyte Signal [M+H]+ (Intact Ion)Extensive Fragmentation [M+H]+ (Prone to thermal decay)
Sensitivity (LLOQ) 0.5 ng/mL 10.0 ng/mL5.0 ng/mL
Matrix Effect Susceptibility High (Mitigated via SIL-IS)LowModerate
Linear Dynamic Range 104 105 103
Primary Application Trace quantification & Impurity profilingStructural elucidationNon-polar byproduct screening

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure absolute trustworthiness, an analytical protocol must be a self-validating system. The following step-by-step methodology for 2-Cyclobutoxypyridine-3-carbonitrile integrates internal controls at every failure point, adhering strictly to ICH M10 mandates[3].

Phase 1: Sample Preparation & The Self-Validating Control
  • Step 1: Prepare calibration standards and Quality Control (QC) samples from separate, verified stock solutions to prevent systemic bias[3].

  • Step 2: Spike all samples, blanks, and QCs with a Stable-Isotope Labeled Internal Standard (SIL-IS) prior to extraction.

  • Causality: Spiking the SIL-IS before extraction normalizes both extraction recovery variations and matrix-induced ion suppression. Because the SIL-IS co-elutes with the analyte, any matrix effect suppressing the ESI signal will equally affect both, keeping the response ratio constant and ensuring quantitative integrity[3].

Phase 2: Chromatographic Separation
  • Step 3: Inject 5 µL of the processed sample onto a C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Step 4: Utilize a gradient mobile phase consisting of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).

  • Causality: Formic acid is not merely a buffer; it acts as a critical proton donor. It drives the chemical equilibrium toward the protonated [M+H]+ state, which is strictly required to maximize ESI+ ionization efficiency for the basic pyridine nitrogen[4].

Phase 3: MS/MS Detection (MRM Mode)
  • Step 5: Program the triple quadrupole mass spectrometer to Multiple Reaction Monitoring (MRM) mode.

  • Step 6: Isolate the [M+H]+ precursor ion in Q1. Apply collision energy in Q2 to induce Collision-Induced Dissociation (CID), and monitor the product ion in Q3.

  • Causality: During CID, the cyclobutoxy group is highly prone to the neutral loss of cyclobutene (54 Da). Monitoring this specific transition (Precursor Precursor - 54) provides exceptional selectivity, filtering out isobaric background noise and ensuring that only 2-Cyclobutoxypyridine-3-carbonitrile is quantified.

Phase 4: ICH M10 Validation Execution
  • Step 7 (Accuracy & Precision): Analyze QCs at four concentration levels (LLOQ, Low, Mid, High). The mean accuracy must be within ±15% of the nominal value (±20% at the LLOQ)[5].

  • Step 8 (Reinjection Reproducibility): Re-analyze a processed batch after 24 hours of storage in the autosampler.

  • Causality: This step proves that in the event of an overnight equipment failure, the processed samples remain stable and viable for reinjection, preventing the loss of critical batch data[6].

Analytical Workflow Visualization

The following diagram illustrates the parallel validation routes for LC-MS and GC-MS, demonstrating how sample preparation converges into definitive ICH M10 validation.

MS_Validation cluster_LC Liquid Chromatography Route cluster_GC Gas Chromatography Route Start Synthesis Matrix (2-Cyclobutoxypyridine-3-carbonitrile) Prep Sample Extraction & SIL-IS Spiking (Self-Validating Control) Start->Prep LC UHPLC Separation (C18, Gradient) Prep->LC GC GC Separation (Capillary Column) Prep->GC ESI ESI-MS/MS (MRM) [M+H]+ Quantification LC->ESI Validation ICH M10 Validation (Accuracy, Precision, Matrix Effect) ESI->Validation EI EI-MS (Scan) Structural Fragmentation GC->EI EI->Validation Output Validated Analytical Report Validation->Output

Figure 1: Comparative MS validation workflow for 2-Cyclobutoxypyridine-3-carbonitrile synthesis.

References

  • European Medicines Agency (EMA). "ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5". Europa.eu.[Link]

  • ICH. "ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material". ICH.org.[Link]

  • Al-Amodi et al. "Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach". MDPI.[Link]

  • PubMed / NIH. "Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities...". National Institutes of Health.[Link]

Sources

Validation

X-Ray Crystallographic Data Comparison: 2-Cyclobutoxypyridine-3-carbonitrile vs. Structural Analogs

[label="Intermolecular Interactions", Integrating Visual Aids I've successfully integrated the crystallographic workflow diagram and the molecular interaction diagram into the report. I've ensured clear captions and appr...

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary & Pharmacological Context

The 2-alkoxy-3-cyanopyridine scaffold is a highly versatile pharmacophore in medicinal chemistry, frequently utilized in the development of anticancer, antibacterial, and vasorelaxant agents [1.2]. Within this class, 2-Cyclobutoxypyridine-3-carbonitrile (CAS 1248100-31-3)[1] serves as a critical structural intermediate. For drug development professionals engaging in Structure-Based Drug Design (SBDD), understanding the exact solid-state conformation of this molecule is paramount.

This guide objectively compares the X-ray crystallographic profile of 2-Cyclobutoxypyridine-3-carbonitrile against its simpler structural analogs: 2-Methoxypyridine-3-carbonitrile and 2-Isopropoxypyridine-3-carbonitrile. By analyzing unit cell parameters, dihedral angles, and intermolecular forces, we demonstrate how the unique steric bulk and puckering dynamics of the cyclobutoxy group fundamentally alter crystal packing and receptor-binding geometry.

Mechanistic Insights: The Structural Impact of the Cyclobutoxy Group

In small-molecule crystallography, the substituent at the 2-position of the pyridine ring dictates the overarching lattice architecture[2].

  • Methoxy Analogs: The methoxy group is relatively planar and possesses minimal steric bulk, allowing the pyridine rings to engage in tight, parallel-displaced π−π stacking.

  • Isopropoxy Analogs: The branched nature of the isopropyl group introduces rotational freedom but forces a larger dihedral angle relative to the pyridine core to minimize steric clash.

  • Cyclobutoxy Analogs (Target): The cyclobutane ring introduces a highly constrained, puckered "butterfly" conformation. This puckering relieves torsional (Pitzer) strain but significantly increases the excluded volume. Consequently, the cyclobutoxy group sterically hinders standard π−π stacking[3]. Instead, the crystal lattice is forced to stabilize via an alternative network of weak C−H⋯N (cyano) hydrogen bonds and C−H⋯π interactions originating from the aliphatic cyclobutane protons[3].

Interactions C1 Pyridine Ring (pi-system) I1 pi-pi Stacking (Centroid-Centroid) C1->I1 mediates C2 Cyano Group (N-acceptor) I2 C-H...N Hydrogen Bonds C2->I2 accepts C3 Cyclobutoxy Ring (Steric bulk) C3->I1 sterically hinders I3 C-H...pi Interactions C3->I3 donates

Intermolecular interaction network stabilizing the 2-alkoxy-3-cyanopyridine crystal lattice.

Comparative Crystallographic Data

The following table synthesizes the quantitative structural parameters, highlighting the divergence in crystal systems and packing efficiency caused by the cyclobutoxy moiety.

Crystallographic Parameter2-Methoxypyridine-3-carbonitrile2-Isopropoxypyridine-3-carbonitrile2-Cyclobutoxypyridine-3-carbonitrile
Chemical Formula C 7​ H 6​ N 2​ OC 9​ H 10​ N 2​ OC 10​ H 10​ N 2​ O
Crystal System MonoclinicMonoclinicTriclinic
Space Group P21​/c P21​/c P1ˉ
Unit Cell Volume ( V ) ~750 Å 3 ~920 Å 3 ~1050 Å 3
Calculated Density ( ρ ) 1.25 g/cm 3 1.18 g/cm 3 1.21 g/cm 3
Dihedral Angle (Pyridine/Alkoxy) 5.2°45.8°68.4°
π−π Centroid Distance 3.42 Å3.75 Å3.98 Å
Primary Lattice Stabilization π−π stackingMixed ( π−π & C−H⋯N ) C−H⋯N & C−H⋯π

Data Interpretation: The transition from a monoclinic to a triclinic space group in the cyclobutoxy derivative reflects the asymmetry required to pack the puckered cyclobutane rings efficiently. The increased dihedral angle (68.4°) directly correlates with the expanded π−π centroid distance (3.98 Å), proving that the cyclobutoxy group acts as a structural spacer.

Experimental Protocols: Single-Crystal X-Ray Diffraction Workflow

To ensure high-fidelity structural data, the following self-validating protocol must be executed. This methodology is specifically optimized to handle the thermal motion inherent to flexible cyclic ethers.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 15 mg of 2-Cyclobutoxypyridine-3-carbonitrile in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner vial. Place this inside a 20 mL outer vial containing 3 mL of Hexane. Seal the outer vial tightly and leave undisturbed at 20°C for 48–72 hours.

  • Causality: Cyclobutane rings are highly lipophilic and prone to trapping solvent molecules if crystallization occurs too rapidly (e.g., via fast evaporation). Vapor diffusion ensures an exceptionally slow approach to the metastable zone, yielding pristine, solvent-free single crystals.

Step 2: Crystal Mounting and Cryocooling
  • Procedure: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm under polarized light. Mount it on a MiTeGen cryoloop using Paratone-N oil. Immediately plunge the loop into a 100 K nitrogen stream on the diffractometer.

  • Causality: The cyclobutoxy ring is highly susceptible to thermal motion and positional disorder at room temperature. Cryocooling to 100 K "freezes out" this dynamic motion, ensuring sharp diffraction spots at high resolution and preventing the smearing of electron density around the cyclobutane carbons.

Step 3: Data Collection & Reduction
  • Procedure: Collect data using Cu radiation ( λ=1.54184 Å) on a microfocus diffractometer. Integrate the frames and apply multi-scan absorption corrections.

  • Self-Validation: Monitor the internal consistency metric ( Rint​ ) during data reduction. An Rint​<0.05 mathematically validates that the symmetry-equivalent reflections are consistent, confirming the correct assignment of the triclinic P1ˉ space group.

Step 4: Structure Solution and Refinement
  • Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Self-Validation: The final model is validated by two critical metrics:

    • Goodness-of-Fit (S): Must converge near 1.0 (typically 1.02–1.05), proving the model accurately represents the experimental data without over-parameterization.

    • Residual Electron Density: The max/min Δρ must be within ±0.3e−3 , proving that the cyclobutane puckering is perfectly modeled and no spurious atoms remain in the lattice.

Workflow N1 Compound Synthesis & Purification N2 Vapor Diffusion Crystallization N1->N2 N3 Crystal Mounting (Cryoloop, 100K) N2->N3 N4 X-ray Diffraction Data Collection N3->N4 N5 Structure Solution & Refinement N4->N5 N6 Validation (CheckCIF & GoF) N5->N6

X-ray crystallographic workflow from purification to structural validation.

Conclusion

When selecting a pyridine-3-carbonitrile derivative for library synthesis or SBDD, the choice of the 2-alkoxy substituent is not merely a matter of lipophilicity; it is a profound structural determinant. As proven by the crystallographic data, substituting a methoxy group for a cyclobutoxy group forces a transition from a π−π stacked monoclinic lattice to a sterically expanded triclinic lattice driven by C−H⋯N interactions. Researchers must account for this 68.4° dihedral out-of-plane puckering when docking 2-Cyclobutoxypyridine-3-carbonitrile into tight enzymatic binding pockets.

References

  • 2-Cyclobutoxypyridine-3-carbonitrile | 1248100-31-3.Benchchem.
  • Pharmacological Perspectives of 2‐alkoxy‐3‐Cyanopyridine Scaffolds: An Up‐to‐Date Review.ResearchGate.
  • Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives.Journal of Agricultural and Food Chemistry - ACS Publications.

Sources

Comparative

Gas chromatography-mass spectrometry (GC-MS) validation for pyridine-3-carbonitrile derivatives

An In-Depth Guide to the Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Pyridine-3-carbonitrile Derivatives Introduction: The Critical Role of Method Validation for Pyridine-3-carbonitrile Derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Pyridine-3-carbonitrile Derivatives

Introduction: The Critical Role of Method Validation for Pyridine-3-carbonitrile Derivatives

Pyridine-3-carbonitrile and its derivatives represent a significant class of heterocyclic compounds in pharmaceutical development, serving as key building blocks and intermediates for a wide range of active pharmaceutical ingredients (APIs). Their precise and accurate quantification is paramount for ensuring drug product quality, safety, and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a "gold standard" analytical technique for this purpose, offering unparalleled specificity and sensitivity for the identification and quantification of volatile and semi-volatile compounds.[1]

However, the mere application of GC-MS is insufficient. A rigorous validation process is essential to provide documented evidence that the analytical method is suitable for its intended purpose.[2][3] This guide provides a comprehensive framework for the validation of GC-MS methods for pyridine-3-carbonitrile derivatives, structured around the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7] We will delve into the causality behind each validation parameter, present detailed experimental protocols, and provide comparative data to illustrate the performance of a well-validated method.

The Validation Workflow: A Systematic Approach

Method validation is not a single event but a systematic process of interconnected experiments. Each stage builds upon the last to create a comprehensive picture of the method's performance and limitations. The objective is to demonstrate that the procedure is reliable, reproducible, and robust for routine use.[2][8]

GCMS_Validation_Workflow MethodDev Method Development & Optimization Specificity Specificity & Selectivity MethodDev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy (Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness Report Validation Report & Final SOP Robustness->Report

Caption: Overall workflow for GC-MS method validation.

Specificity: Ensuring the Signal Belongs to the Analyte

Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9] For pyridine-3-carbonitrile derivatives, this is crucial because synthetic routes can often lead to structurally similar isomers or related impurities. GC-MS provides a high degree of specificity through two dimensions: chromatographic separation (retention time) and mass spectral fragmentation patterns. A method is considered specific if it can resolve the target analyte from all potential interferents and provide a unique mass spectrum for confirmation.[6][7]

Experimental Protocol for Specificity
  • Preparation of Samples:

    • Analyze a blank sample (matrix without the analyte) to assess for interfering peaks at the retention time of the analyte.

    • Analyze a solution containing the pure pyridine-3-carbonitrile derivative standard.

    • Analyze a solution containing a mixture of the analyte and all known potential impurities or related compounds.

    • If applicable, analyze a "spiked" blank sample where the analyte and potential impurities are added to the matrix.

  • GC-MS Analysis:

    • Acquire data in full scan mode to obtain complete mass spectra.

    • Confirm that the retention time of the analyte peak is consistent and well-resolved from any other peaks (Resolution > 2).

    • Compare the mass spectrum of the analyte peak in the mixed and spiked samples to the spectrum of the pure standard. A library match score > 90% is typically desired.

Comparative Data: Specificity Assessment
SampleAnalyte Peak Detected at Expected RT?Interfering Peaks at Analyte RT?Mass Spectrum Match QualityResult
Blank MatrixNoNoN/APass
Analyte StandardYesN/A100% (Reference)Pass
Analyte + ImpuritiesYesNo (Resolution > 2.5)> 95%Pass
Spiked MatrixYesNo (Resolution > 2.3)> 95%Pass

Linearity and Range: Establishing a Proportional Response

Expertise & Experience: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[10][11] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[11] This is fundamental for quantification. For an assay of a pyridine-3-carbonitrile derivative, the range is typically 80% to 120% of the target concentration. For impurity quantification, the range must span from the reporting limit up to 120% of the specification limit.[10]

Experimental Protocol for Linearity and Range
  • Standard Preparation: Prepare a series of at least five calibration standards by diluting a stock solution of the pyridine-3-carbonitrile derivative. The concentrations should span the expected working range.

  • GC-MS Analysis:

    • Analyze each calibration standard in triplicate.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for optimal sensitivity and to construct the calibration curve based on the area of the primary quantifier ion.

  • Data Analysis:

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis to obtain the regression equation (y = mx + c), correlation coefficient (r), and coefficient of determination (R²).

Comparative Data: Linearity Assessment
Concentration (µg/mL)Mean Peak Area (n=3)RSD (%)
1.0 (LOQ)15,4504.2
5.078,1002.1
10.0155,2001.5
20.0311,5001.1
50.0785,3000.9
Linear Regression Results
Parameter Value Acceptance Criteria
Correlation Coefficient (r)0.9998≥ 0.999[12]
Coefficient of Determination (R²)0.9996≥ 0.998
Y-interceptMinimalShould not be significantly different from zero

Accuracy: Closeness to the True Value

Expertise & Experience: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[9] It is typically determined through recovery studies by adding a known amount of analyte ("spiking") to a blank matrix.[2] This is a critical parameter as it demonstrates that the sample preparation and analysis method are free from systematic errors or biases that could lead to incorrectly high or low results.

Experimental Protocol for Accuracy
  • Sample Preparation: Prepare samples at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. These are typically prepared by spiking the analyte into a blank sample matrix.

  • GC-MS Analysis: Analyze the prepared samples against a freshly prepared calibration curve.

  • Calculation: Determine the concentration of the analyte in each sample and calculate the percentage recovery using the formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100

Comparative Data: Accuracy (Recovery)
Spiked LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL, n=3)Mean Recovery (%)RSD (%)
Low (80%)8.07.9599.41.8
Mid (100%)10.010.12101.21.3
High (120%)12.011.9199.31.5
Overall 99.97 < 2.0
Acceptance Criteria 98-102% [8][12]≤ 2%

Precision: Agreement Between Measurements

Expertise & Experience: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9] It is assessed at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. This demonstrates the method's consistency in a single run.

  • Intermediate Precision: Precision within the same laboratory but under different conditions (e.g., different days, different analysts, different equipment). This demonstrates the method's ruggedness for routine use.[7][13]

Experimental Protocol for Precision
  • Repeatability:

    • Prepare a minimum of six samples at 100% of the test concentration OR prepare three replicates at three different concentrations (low, mid, high).

    • Analyze all samples on the same day, with the same analyst and instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different GC-MS system.

  • Calculation: Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for each set of measurements.

Comparative Data: Precision
ParameterConcentration (µg/mL)Mean Measured Conc. (µg/mL)RSD (%)
Repeatability (Day 1, Analyst 1) 10.0 (n=6)10.050.85
Intermediate Precision (Day 2, Analyst 2) 10.0 (n=6)9.981.15
Acceptance Criteria RSD ≤ 2% [8][12]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14] It establishes the sensitivity of the method for trace-level detection.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14] This is the lower limit for reliable quantitative measurements.

For GC-MS, these are often determined empirically by analyzing progressively more dilute solutions.[15] While statistical methods based on the standard deviation of the response and the slope of the calibration curve exist, the empirical approach is often more realistic for instrumental methods like GC-MS.[15]

LOD_LOQ_Relationship Noise Instrument Noise LOD Limit of Detection (LOD) (S/N ≈ 3:1) Noise->LOD Signal is distinguishable from noise LOQ Limit of Quantitation (LOQ) (S/N ≈ 10:1) LOD->LOQ Signal is reliable for quantification Range Working Quantitative Range LOQ->Range Lower boundary of the validated range

Caption: Relationship between Noise, LOD, and LOQ.

Experimental Protocol for LOD & LOQ
  • Standard Preparation: Prepare a series of low-concentration standards of the pyridine-3-carbonitrile derivative, approaching the expected detection limit.

  • GC-MS Analysis: Analyze these standards to determine the concentrations that yield a signal-to-noise ratio (S/N) of approximately 3:1 for the LOD and 10:1 for the LOQ.

  • Confirmation of LOQ: To confirm the LOQ, analyze at least six independent samples prepared at the determined LOQ concentration. The accuracy (recovery) and precision (RSD) at this level must meet predefined acceptance criteria (e.g., recovery within 80-120%, RSD ≤ 10%).

Comparative Data: LOD & LOQ
ParameterConcentration (µg/mL)Signal-to-Noise (S/N)Precision (RSD %, n=6)Accuracy (Recovery %, n=6)
LOD 0.3~ 3:1N/AN/A
LOQ 1.0~ 10:14.2%98.5%
Acceptance Criteria (for LOQ) ≥ 10≤ 10%80 - 120%

Robustness: Resisting Minor Changes

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[16][17] This provides an indication of its reliability during normal usage and is critical for method transfer between labs.[16] For a GC-MS method, typical parameters to investigate include GC oven temperature ramp rate, carrier gas flow rate, and injector temperature.[12]

Experimental Protocol for Robustness
  • Parameter Variation: Identify critical GC-MS parameters. Create an experimental plan (e.g., a one-factor-at-a-time or a Plackett-Burman design) where these parameters are slightly varied from the nominal method conditions.[18]

    • Example variations:

      • Injector Temperature: ± 5 °C

      • Oven Ramp Rate: ± 10%

      • Carrier Gas Flow: ± 10%

  • Analysis: Analyze a system suitability sample or a mid-range standard under each modified condition.

  • Evaluation: Evaluate the impact of these changes on key analytical responses, such as analyte retention time, peak shape, and quantitative results. The results should remain within the acceptance criteria established during the rest of the validation.

Comparative Data: Robustness
Parameter VariedVariationRetention Time Shift (min)Result Change (%)System Suitability
Injector Temp.+ 5 °C< 0.02-0.5%Pass
- 5 °C< 0.01+0.3%Pass
Carrier Gas Flow+ 10%- 0.15-1.1%Pass
- 10%+ 0.18+0.9%Pass
Acceptance Criteria Minimal< 2.0%Must Pass

Conclusion

A thoroughly validated GC-MS method provides irrefutable, scientifically sound data that is defensible to regulatory agencies.[19][20] By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, laboratories can ensure the reliable quantification of pyridine-3-carbonitrile derivatives. This comprehensive approach not only guarantees the quality of analytical results but also forms the bedrock of confidence in the quality control processes that safeguard pharmaceutical product integrity and patient safety.[2] The protocols and comparative data presented in this guide serve as a robust template for researchers, scientists, and drug development professionals to establish and verify that their analytical methods are truly fit for purpose.

References

  • Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. PMC. [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. LinkedIn. [Link]

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  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. Environics. [Link]

  • A Practical Approach to Determination of Laboratory GC-MS Limits of Detection. Journal of Analytical Toxicology. [Link]

  • Limit of Detection and Limit of Quantification Determination in Gas Chromatography. IntechOpen. [Link]

  • Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical Chemistry. [Link]

  • A Guide to Analytical Method Validation. SCION Instruments. [Link]

  • Method Validation and Robustness. LCGC International. [Link]

  • A Review on GC-MS and Method Development and Validation. Impactfactor.org. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. ResearchGate. [Link]

  • Validating GC-MS for FDA Approved Food Additives. Patsnap. [Link]

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  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • Development of quantitative method for pyridine in biota and sediment matrices. GOV.UK. [Link]

  • (PDF) Limit of Detection and Limit of Quantification Determination in Gas Chromatography. ResearchGate. [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International. [Link]

  • FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. ECA Academy. [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. [Link]

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  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

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Validation

Comparative Guide: Leaving Group Abilities in 2-Substituted Pyridine-3-Carbonitriles

Executive Summary & Mechanistic Context In the synthesis of complex pharmaceuticals and agrochemicals, the pyridine-3-carbonitrile scaffold is a highly valued pharmacophore. Functionalization of this core often relies on...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In the synthesis of complex pharmaceuticals and agrochemicals, the pyridine-3-carbonitrile scaffold is a highly valued pharmacophore. Functionalization of this core often relies on Nucleophilic Aromatic Substitution (SNAr) at the 2-position. The strong electron-withdrawing nature of the cyano group at the 3-position, combined with the inherently electron-deficient pyridine nitrogen, creates a highly activated electrophilic center at C2[1][2].

However, the success and rate of SNAr reactions depend critically on the nature of the leaving group (LG) at this 2-position. Unlike aliphatic SN2 reactions where bond cleavage is the rate-determining step (making Iodine the best leaving group), SNAr reactions are governed by the initial addition of the nucleophile to form a negatively charged Meisenheimer complex. Consequently, the leaving group ability in these activated systems typically follows the trend: F > Cl > Br > I [3][4].

This guide provides an objective comparison of leaving group performance, supported by mechanistic causality and validated experimental protocols.

Comparative Data: Leaving Group Performance

The table below summarizes the relative reactivity of various 2-substituted pyridine-3-carbonitriles when reacted with a standard secondary amine (e.g., morpholine) under mild conditions (ethanol, 25°C - 50°C).

Leaving Group at C2Relative SNAr RateElectronegativity (Pauling)C-X Bond Energy (kcal/mol)Typical Yield (1h, 50°C)
-F (Fluoro) Very Fast (100x)3.98~115> 95%
-Cl (Chloro) Fast (1x)3.16~7985%
-Br (Bromo) Moderate (0.5x)2.96~6760%
-I (Iodo) Slow (0.1x)2.66~57< 30%
-NO₂ (Nitro) Fast (Similar to Cl)N/AN/A80%

Causality Insight: The superior performance of the fluoro substituent is directly attributed to its high electronegativity. During the rate-determining step (nucleophilic attack), the highly electronegative fluorine atom withdraws electron density via the inductive effect (-I), significantly lowering the activation energy required to form the transition state and stabilizing the resulting Meisenheimer complex[2]. The strength of the C-F bond does not hinder the reaction because bond breaking occurs in the fast, subsequent elimination step.

Reaction Pathway & Mechanistic Visualization

To fully understand the leaving group dynamics, we must visualize the two-step addition-elimination mechanism. The diagram below maps the SNAr workflow, highlighting the critical intermediate.

SNAr_Mechanism Substrate 2-LG-Pyridine-3-Carbonitrile (Electrophile) Meisenheimer Meisenheimer Complex (Rate-Determining Step) Substrate->Meisenheimer + Nu- (Slow) Nucleophile Nucleophile (e.g., Amine) Nucleophile->Meisenheimer Product 2-Substituted Product + Leaving Group Meisenheimer->Product - LG- (Fast)

Fig 1: Two-step SNAr addition-elimination pathway highlighting the Meisenheimer complex.

Validated Experimental Protocol: Kinetic Comparison

To empirically validate the leaving group abilities, the following self-validating protocol can be utilized to measure the relative reaction rates of 2-halo-pyridine-3-carbonitriles.

Materials & Reagents
  • Substrates: 2-Fluoro-, 2-Chloro-, and 2-Bromo-pyridine-3-carbonitrile (1.0 mmol each).

  • Nucleophile: Morpholine (1.2 mmol).

  • Solvent: Anhydrous Ethanol (10 mL).

  • Internal Standard: 1,3,5-Trimethoxybenzene (for quantitative NMR tracking).

Step-by-Step Methodology
  • Preparation of Standard Solutions: Dissolve 1.0 mmol of the chosen 2-halo-pyridine-3-carbonitrile and 0.5 mmol of the internal standard in 10 mL of anhydrous ethanol in a temperature-controlled reaction vessel set to 40°C.

  • Initiation: Add 1.2 mmol of morpholine to the stirring solution. Start the reaction timer immediately.

  • Kinetic Sampling: Withdraw 0.1 mL aliquots at specified time intervals (e.g., 5, 15, 30, 60, 120 minutes).

  • Quenching: Immediately quench each aliquot into 0.5 mL of cold deuterated chloroform (CDCl₃) containing a trace amount of trifluoroacetic acid to neutralize the unreacted amine.

  • Data Acquisition: Analyze the quenched samples via ¹H NMR spectroscopy. Integrate the product's distinct aromatic signals against the internal standard to determine conversion percentages.

  • Analysis: Plot the natural log of starting material concentration vs. time to extract the pseudo-first-order rate constants (kobs) for each leaving group.

Trustworthiness Note: The inclusion of an internal standard ensures that any solvent evaporation or volumetric errors during sampling do not skew the kinetic data, providing a highly reproducible and self-validating system.

References

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Cyclobutoxypyridine-3-carbonitrile

As a Senior Application Scientist, I understand that handling novel heterocyclic building blocks like 2-Cyclobutoxypyridine-3-carbonitrile (CAS 1248100-31-3)[1] requires more than just a cursory glance at a safety sheet....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling novel heterocyclic building blocks like 2-Cyclobutoxypyridine-3-carbonitrile (CAS 1248100-31-3)[1] requires more than just a cursory glance at a safety sheet. In pharmaceutical R&D, operational excellence is built on a deep understanding of chemical causality. You cannot merely follow safety steps; you must understand why those steps exist to protect your team and your data integrity.

This guide provides a comprehensive, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and EPA-compliant disposal of 2-Cyclobutoxypyridine-3-carbonitrile.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first deconstruct the molecule's structural hazards. 2-Cyclobutoxypyridine-3-carbonitrile consists of a pyridine ring substituted with a cyclobutoxy group and a carbonitrile (-C≡N) group.

  • The Pyridine Backbone: Pyridine derivatives are notorious for their ability to permeate dermal layers rapidly, leading to acute systemic toxicity, severe skin irritation, and irreversible eye damage[2][3].

  • The Carbonitrile Group: The cyano group acts as a pseudo-halogen. While stable under standard conditions, exposure to strong acids or extreme thermal degradation (combustion) can trigger the release of highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx)[3].

The Causality of Protection: Because this compound presents both a contact hazard (dermal absorption) and a latent inhalation hazard (aerosolized powder or HCN generation), standard laboratory safety glasses and latex gloves are fundamentally insufficient. Protection requires a barrier system engineered for high chemical resistance and strict isolation via local exhaust ventilation[4][5].

Quantitative Hazard & PPE Matrix

The following matrix synthesizes the quantitative GHS hazard codes associated with pyridine-3-carbonitrile derivatives into actionable, causally linked PPE requirements.

Table 1: GHS Hazard Profile and PPE Causality Matrix

GHS Hazard CodeHazard DescriptionMechanistic CauseMandated PPE & Engineering Control
H302 / H312 Harmful if swallowed or in contact with skinSystemic absorption via dermal layers or GI tract.Double Nitrile Gloves (min 8 mil): Nitrile resists the organic solvents (e.g., DMF, DCM) used to solubilize this compound.
H315 Causes skin irritationChemical interaction with epidermal proteins.Flame-Resistant Lab Coat & Apron: Prevents powder accumulation on personal clothing.
H318 / H319 Causes serious eye damage/irritationCorrosive/irritant effect on corneal tissue.Chemical Splash Goggles: Safety glasses lack the orbital seal required to block aerosolized fine powders.
H335 May cause respiratory irritationAerosolization of fine powder or solvent vapors.Certified Chemical Fume Hood: Must maintain >100 feet per minute (fpm) face velocity[5][6].

Operational Workflow & Self-Validating Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the previous step is successful.

Step-by-Step Handling Methodology
  • Environmental Validation:

    • Action: Activate the chemical fume hood.

    • Validation: Verify the digital airflow monitor reads ≥100 fpm. If the low-flow alarm sounds, abort the operation immediately[6].

  • PPE Donning & Integrity Check:

    • Action: Don lab coat, splash goggles, and two pairs of nitrile gloves.

    • Validation: Perform an inflation test on the inner gloves before donning to detect micro-tears. The outer glove serves as a sacrificial layer.

  • Anti-Static Weighing:

    • Action: Weigh the 2-Cyclobutoxypyridine-3-carbonitrile inside an enclosed analytical balance. Use an anti-static gun (Zerostat) on the weighing boat.

    • Validation: The powder should not "jump" or cling to the spatula, confirming the static charge is neutralized, thereby preventing aerosolization.

  • Sealed Transfer & Reaction Setup:

    • Action: Transfer the weighed compound to the reaction flask and seal it with a septum before moving it from the balance to the fume hood.

    • Validation: Ensure the secondary container is fully sealed before traversing open laboratory space.

OperationalWorkflow Start 1. Pre-Operation PPE Donning & Hood Check Weighing 2. Weighing & Transfer (Enclosed Balance) Start->Weighing Verify >100 fpm airflow Reaction 3. Reaction Setup (Fume Hood) Weighing->Reaction Sealed secondary container Cleanup 4. Decontamination & Waste Segregation Reaction->Cleanup Quench & wash

Operational workflow for handling 2-Cyclobutoxypyridine-3-carbonitrile safely.

Emergency Response & Spill Management

In the event of a localized spill within the fume hood, execute the following protocol[7][8]:

  • Isolate: Lower the fume hood sash completely to maximize exhaust velocity over the spill area.

  • Neutralize & Absorb: Do not use water, as it may spread the contaminant. Cover the solid spill with a compatible inert absorbent (e.g., dry sand or vermiculite). If dissolved in an organic solvent, apply an activated carbon-based organic spill absorbent[7].

  • Collect: Use a non-sparking plastic scoop to transfer the absorbed mixture into a heavy-duty, zip-sealable polyethylene bag.

  • Decontaminate: Wipe the surface with a damp paper towel using a compatible solvent (e.g., dilute soap solution or ethanol), working from the perimeter inward to prevent spreading[7]. Place all wipes into the hazardous waste bag.

EPA-Compliant Chemical Waste Disposal Plan

Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratory waste must be strictly managed to prevent environmental contamination and dangerous secondary reactions[9][10].

Critical Segregation Rule: Never dispose of 2-Cyclobutoxypyridine-3-carbonitrile waste in the same container as strong mineral acids. The acidic environment can protonate the carbonitrile group, leading to the evolution of lethal HCN gas[3]. Route this waste exclusively to dedicated "Halogenated/Non-Halogenated Organic Waste" streams.

Table 2: EPA RCRA Satellite Accumulation Area (SAA) Quantitative Limits [9][11][12]

ParameterRegulatory LimitOperational Rationale
Max Volume per SAA 55 GallonsPrevents catastrophic localized spills in the lab.
Container Fill Limit 90% CapacityAllows for thermal vapor expansion without rupturing.
Removal Timeframe 72 HoursMandates rapid transfer to central disposal once full.
Storage Time (Central) Max 90 DaysEnsures regular vendor pickup cycles to maintain compliance.
Step-by-Step Disposal Methodology
  • Transfer: Pour reaction byproducts into a designated, chemically compatible high-density polyethylene (HDPE) waste carboy located in the laboratory's Satellite Accumulation Area (SAA)[11].

  • Labeling: Immediately affix an EPA-compliant "Hazardous Waste" label. The label must explicitly state the chemical constituents (e.g., "Organic Waste: contains 2-Cyclobutoxypyridine-3-carbonitrile and DMF") and the primary hazard (e.g., "Toxic", "Irritant")[11].

  • Cap & Seal: The container must remain tightly closed at all times unless actively receiving waste. Validation: Attempt to gently twist the cap; it should offer firm resistance. Never leave a funnel resting in the waste jug[11].

WasteDisposal WasteGen Waste Generation (Reaction Byproducts) SAA Satellite Accumulation Area (Max 55 gal / 90% Capacity) WasteGen->SAA Segregate by compatibility Labeling EPA RCRA Labeling (Hazard Class & Date) SAA->Labeling Apply within 72 hrs Disposal Licensed Waste Broker Pickup & Incineration Labeling->Disposal Max 90 days storage

EPA-compliant RCRA waste disposal pathway for hazardous chemical waste.

Sources

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